Dodecane-1,12-diol-d24 molecular weight and formula
Advanced Isotopic Standards in Metabolic Tracing and Bioanalysis[1] Executive Summary Dodecane-1,12-diol-d24 ( ) is the fully deuterated isotopologue of 1,12-dodecanediol, where the entire carbon backbone is saturated wi...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Isotopic Standards in Metabolic Tracing and Bioanalysis[1]
Executive Summary
Dodecane-1,12-diol-d24 (
) is the fully deuterated isotopologue of 1,12-dodecanediol, where the entire carbon backbone is saturated with deuterium.[1] This stable isotope-labeled compound serves as a critical tool in pharmaceutical research, specifically for Kinetic Isotope Effect (KIE) studies, metabolic stability profiling, and as a "silent" internal standard in quantitative mass spectrometry (LC-MS/GC-MS).
This guide details the physicochemical properties, synthesis logic, and application workflows for Dodecane-1,12-diol-d24, designed for researchers requiring high-fidelity isotopic standards.
Chemical Identity & Physicochemical Properties[1][3][4]
The massive mass shift (+24 Da) provided by the 24 deuterium atoms ensures zero spectral overlap with natural abundance isotopes of the analyte, making it an ideal internal standard for trace analysis of fatty alcohols and lipid metabolites.
Soluble in Methanol, DMSO, Ethanol; Insoluble in Water
Melting Point
79–83 °C (Consistent with non-deuterated analog)
Isotopic Purity
Typically atom D
Synthesis Logic & Protocol
The synthesis of Dodecane-1,12-diol-d24 requires a reductive pathway that ensures complete deuteration of the terminal carbons while maintaining the integrity of the internal deuterated chain.
Mechanistic Pathway
The most robust route involves the reduction of Dodecanedioic acid-d20 (perdeuterated) using Lithium Aluminum Deuteride (
) .[2] Using instead of is critical to ensure the two hydrogens added to each terminal carbon during reduction are also deuterium atoms, achieving the full d24 state.[2]
Concentrate the filtrate under reduced pressure.[2]
Purification: Recrystallize from ethanol/hexanes to yield Dodecane-1,12-diol-d24.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic pathway for generating high-purity Dodecane-1,12-diol-d24 from deuterated dicarboxylic acid precursors.
Applications in Drug Development & Bioanalysis[12][13]
A. Internal Standard for Quantitation
In LC-MS/MS lipidomics, ion suppression is a major challenge.[2] Dodecane-1,12-diol-d24 acts as a perfect surrogate for medium-to-long chain diols and fatty alcohols.[2]
Co-Elution: It elutes at the exact same retention time as the non-deuterated analyte (negligible chromatographic isotope effect).[2]
Mass Discrimination: The +24 Da shift moves the signal far beyond the M+1 and M+2 natural isotope windows, eliminating crosstalk.[2]
B. Kinetic Isotope Effect (KIE) & Metabolic Stability
Researchers use this molecule to probe the mechanism of oxidative metabolism.[2]
Primary KIE: The C-D bond is significantly stronger than the C-H bond (Bond Dissociation Energy: C-D > C-H).[2]
Metabolic Shunting: If 1,12-dodecanediol is a metabolite prone to further oxidation (e.g., to a dicarboxylic acid), the deuterated form will show a significantly reduced rate of oxidation (
). This allows researchers to identify rate-limiting steps in lipid oxidation pathways.[2]
Visualization: KIE Mechanism
Figure 2: Kinetic Isotope Effect (KIE) logic. The deuterated analog resists enzymatic oxidation, extending half-life and allowing identification of metabolic soft spots.
Analytical Verification
To validate the identity of Dodecane-1,12-diol-d24, the following spectral signatures must be confirmed:
Mass Spectrometry (ESI/EI):
Parent Ion: Look for
or peaks shifted by +24 units compared to the standard.[2]
Fragmentation: Fragmentation patterns should show losses of deuterated methylene units (
, mass 16) rather than standard methylene (, mass 14).
Proton NMR (
-NMR):
Silent Spectrum: The alkyl region (typically 1.2 – 1.6 ppm) should be essentially silent (void of peaks) because all protons are replaced by deuterium.[2]
Hydroxyl Signal: Only the -OH protons will be visible (broad singlet, exchangeable with
MedChemExpress (MCE). Dodecane-1,12-diol-d24 Product Monograph & Safety Data Sheet. Retrieved from
National Institute of Standards and Technology (NIST). 1,12-Dodecanediol Standard Reference Data. Retrieved from [2]
Russak, E. M., et al. (2019).[2][1] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1] (Contextual grounding for KIE applications).
Pirali, T., et al. (2019).[2][3] "Applications of Deuterium in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(11), 5276-5297.[3] (Review of deuteration strategies).
Isotopic Substitution in Long-Chain Diols: A Technical Comparison of 1,12-Dodecanediol and Deuterated 1,12-Dodecanediol
Executive Summary This guide analyzes the critical physicochemical and functional divergences between 1,12-dodecanediol ( ) and its deuterated isotopologues (specifically the fully deuterated 1,12-dodecanediol- and the t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the critical physicochemical and functional divergences between 1,12-dodecanediol (
) and its deuterated isotopologues (specifically the fully deuterated 1,12-dodecanediol- and the terminally labeled 1,12-dodecanediol- ).
While the proteo- (hydrogen-based) form is a standard intermediate in polymer synthesis and surfactant formulation, the deuterated analog serves two distinct, high-value functions:
Metabolic Probe (Drug Development): Exploiting the Kinetic Isotope Effect (KIE) to modulate metabolic stability against cytochrome P450 (CYP450)
-oxidation.
Structural Contrast Agent (Materials Science): Enabling contrast variation in Small Angle Neutron Scattering (SANS) for resolving polymer chain dynamics.
Physicochemical Divergence
The substitution of Hydrogen (
H) with Deuterium (H) introduces subtle but profound changes in the molecule's quantum mechanical properties. These are not merely mass differences; they alter bond vibrational frequencies and zero-point energies (ZPE).
Comparative Properties Table
Property
1,12-Dodecanediol (Proteo)
1,12-Dodecanediol- (Perdeuterated)
Technical Implication
Formula
Mass shift for MS quantification.
Molecular Weight
202.34 g/mol
~228.50 g/mol
+26 Da shift (approx).
C-X Bond Length
~1.09 Å (C-H)
~1.08 Å (C-D)
C-D bond is shorter and "stiffer".
Bond Dissociation Energy
~98 kcal/mol
~105 kcal/mol
Primary KIE: C-D is harder to break.
IR Stretch ()
2850–2960
2100–2200
Distinct spectral fingerprint.
H NMR
Multiplets at 1.2–3.6 ppm
Silent (at deuterated positions)
Used for purity/incorporation analysis.
Neutron Scattering Length
-3.74 fm (H)
+6.67 fm (D)
Massive contrast inversion for SANS.
The Vibrational Shift
The reduced mass (
) of the C-D bond is approximately double that of C-H. According to the harmonic oscillator model, the vibrational frequency () scales inversely with the square root of the reduced mass.
Consequently, the C-D stretching vibrations shift to a "silent region" of the IR spectrum (2100–2200
), allowing for non-destructive monitoring of the deuterated compound within a complex biological or polymeric matrix.
Drug Development: The Kinetic Isotope Effect (KIE)[1][2][3]
In pharmaceutical applications, 1,12-dodecanediol often appears as a metabolic product of dodecane or as a linker in drug conjugates. The primary metabolic clearance pathway for long-chain alkanes/alcohols is
-oxidation , catalyzed by CYP450 enzymes.
Mechanism of Metabolic Stabilization
The rate-limiting step in
-oxidation is the abstraction of a hydrogen atom from the terminal carbon. Replacing these specific hydrogens with deuterium (1,12-dodecanediol-) invokes the Primary Kinetic Isotope Effect .
Because the C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond, the activation energy (
) required to reach the transition state for bond cleavage is significantly higher.[]
Visualizing the Metabolic Blockade
Figure 1: The Deuterium Kinetic Isotope Effect significantly reduces the rate constant (
) of the oxidation step compared to the proteo form (), extending the compound's half-life.
Materials Science: SANS Contrast Variation
In polymer physics, 1,12-dodecanediol is a monomer for polyesters (e.g., poly(dodecamethylene dicarboxylates)).[2] To understand the chain conformation (radius of gyration,
) in the bulk melt or solution, researchers cannot use X-rays effectively because the electron densities of the polymer and solvent are often too similar.
Neutron scattering solves this.[3] Hydrogen and Deuterium have vastly different scattering lengths (
):
m
m
By synthesizing a polyester using 1,12-dodecanediol-
, the polymer becomes "visible" to neutrons when dissolved in a proteo-solvent (or mixed with a proteo-polymer matrix).
Workflow: The Contrast Matching Experiment
Figure 2: Workflow for using deuterated 1,12-dodecanediol as a contrast agent to isolate single-chain statistics within a bulk material.
Experimental Protocols
Protocol A: Verification of Deuterium Incorporation (NMR)
To confirm the absence of protons at the labeled positions.
Sample Prep: Dissolve 10 mg of 1,12-dodecanediol-
in (0.6 mL). Note: Use a solvent that does not overlap with residual peaks.
Acquisition: Run a standard
H NMR (300 MHz or higher).
Analysis:
Proteo Control: Expect triplets at ~3.6 ppm (
) and multiplets at 1.2–1.6 ppm (alkyl chain).
Deuterated Sample: The spectrum should be essentially "blank" in the alkyl region. Any residual peaks represent isotopic impurity (
, , etc.).
Quantification: Add an internal standard (e.g., dimethyl sulfone) to quantify the residual proton content (typically < 1-2% for high-grade reagents).
Protocol B: In Vitro Metabolic Stability Assay
To demonstrate the KIE.
System: Human Liver Microsomes (HLM) or recombinant CYP450 enzymes.
Incubation:
Prepare 1
M substrate (Proteo vs. Deuterated) in phosphate buffer (pH 7.4).
Pre-incubate at 37°C for 5 min.
Initiate reaction with NADPH-regenerating system.
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
Analysis (LC-MS/MS):
Monitor the depletion of the parent compound.
Proteo Transition:
201 (depending on ionization mode).
Deutero Transition:
~227 .
Calculation: Plot ln(% Remaining) vs. time. The slope is
. Calculate .[] A value > 2.0 indicates a significant metabolic stabilization.
References
Foster, A. B. (1984).[4] Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences, 5, 524-527. Link
Gabel, F. (2012). Small-angle neutron scattering (SANS) for the study of protein–protein and protein–DNA complexes. Methods in Molecular Biology, 815, 357-374. Link
NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. Link
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79758, 1,12-Dodecanediol. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 1,12-Dodecane-D24-diol in Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
1,12-Dodecane-D24-diol (CAS: 1219802-88-6) is the fully deuterated isotopologue of 1,12-dodecanediol.[1][2] Characterized by a per-deuterated alkyl chain (
), this compound serves as a critical internal standard in quantitative mass spectrometry (LC-MS/GC-MS) and a metabolic probe in drug development.
The substitution of hydrogen with deuterium (
) significantly increases the molecular weight (~12% increase) and alters the vibrational frequency of C-H vs. C-D bonds, impacting metabolic stability via the Kinetic Isotope Effect (KIE). However, for formulation and synthesis, the solubility profile remains governed by the amphiphilic nature of the C12 chain. This guide provides a definitive technical analysis of its solubility behavior, solvent selection strategies, and handling protocols designed to conserve high-value isotopic material.
Physicochemical Characterization
To predict solubility behavior, one must understand the competition between the hydrophobic D24-alkyl chain and the hydrophilic terminal hydroxyl groups.
Comparative Properties: Protio vs. Deutero
While the electronic environment remains largely similar, the mass difference and bond shortening (C-D < C-H) result in subtle physicochemical shifts.
Property
1,12-Dodecanediol (Protio)
1,12-Dodecane-D24-diol (Deutero)
Impact on Solubility
CAS Number
5675-51-4
1219802-88-6
N/A
Molecular Weight
202.33 g/mol
~226.48 g/mol
Slower diffusion rates in solution.
Formula
Increased density.
Melting Point
79–84 °C
~78–83 °C (Predicted)
Solid at RT; requires thermal energy for rapid dissolution.
LogP (Est.)
~2.9 - 3.1
~2.9 - 3.1
Lipophilic; poor water solubility.
Appearance
White crystalline powder
White crystalline powder
Crystalline lattice energy must be overcome by solvation.
Technical Insight: The "Deuterium Isotope Effect" on solubility is generally negligible for macro-solubility (
) but can influence dissolution kinetics. The C-D bond is shorter and stronger, potentially resulting in a slightly more compact molar volume and higher lattice energy, requiring slightly more aggressive solvation parameters (heat/sonication) compared to the protio analog.
Solubility Landscape
The solubility of 1,12-Dodecane-D24-diol is dictated by its "dumbbell" structure: a long, hydrophobic mid-section flanked by polar heads.
Solvent Compatibility Matrix
Based on the protio-analog behavior and thermodynamic principles of long-chain diols:
Solvent Class
Solvent Examples
Solubility Rating
Operational Notes
Polar Aprotic
DMSO, DMF
High (Recommended)
Primary choice for stock solutions. Can achieve >50 mM. Excellent for biological assays.
Polar Protic
Methanol, Ethanol
Moderate to High
Good solubility, especially when warm (>40°C). Methanol is preferred for LC-MS standards due to volatility.
Chlorinated
DCM, Chloroform
High
Excellent for synthesis and NMR (). Solubilizes the alkyl chain effectively.
Ethers
THF, 1,4-Dioxane
Moderate
Good for synthetic reactions. THF may require heating to dissolve high concentrations.
Non-Polar
Hexane, Toluene
Low to Moderate
Risk of precipitation. The polar hydroxyl groups resist solvation in pure alkanes at RT. Requires heat.
Aqueous
Water, PBS
Insoluble (<1 g/L)
Do not use as a primary solvent. Requires co-solvents (e.g., DMSO/EtOH) or surfactants.
The "Co-Solvent" Strategy for Aqueous Systems
For biological applications requiring aqueous media, direct dissolution is impossible.
Protocol: Dissolve D24-diol in 100% DMSO first to create a Stock Solution (e.g., 10 mM).
Dilution: Spike the DMSO stock into pre-warmed media with rapid vortexing.
Limit: Keep final DMSO concentration <0.5% (v/v) to avoid precipitation or cellular toxicity.
Since deuterated standards are expensive (often >$100/mg), standard "shake-flask" methods wasting grams of material are unacceptable. The following protocol uses a step-wise addition method to determine solubility limits with minimal loss.
Workflow Logic (Graphviz)
Figure 1: Step-wise micro-solubility assessment workflow designed to minimize isotopic waste.
Detailed Methodology
Preparation: Weigh precisely 1.0 mg of 1,12-Dodecane-D24-diol into a 1.5 mL amber HPLC vial (amber protects from potential light degradation, though minimal for diols).
Initial Solvation: Add 10 µL of the target solvent (e.g., DMSO-d6 or Methanol-d4).
Energy Input: Vortex for 30 seconds, then sonicate in a water bath at 40°C for 5 minutes. Note: Heat helps overcome the lattice energy of the crystalline solid.
Observation:
Clear: Solubility is >100 mg/mL. Stop.
Cloudy: Add solvent in 10 µL increments, repeating step 3, until clear.
Validation: Once dissolved, cool to Room Temperature (25°C) and let sit for 1 hour to ensure no re-precipitation (super-saturation check).
Applications in Drug Development
The solubility profile directly impacts the utility of this compound in pharmaceutical research.
Metabolic Stability & Tracing
1,12-Dodecanediol is often a metabolite of dodecane or lauric acid derivatives. The D24 analog is used to:
Block Metabolism: Deuterium at the C1/C12 positions (alpha to hydroxyl) slows down oxidation to the carboxylic acid (dodecanedioic acid) via the primary Kinetic Isotope Effect (
).
Internal Standard: Due to its identical extraction recovery and chromatographic retention time (with slight shift) compared to the analyte, but distinct mass (+24 Da), it is the gold standard for quantification.
Storage of Solutions
Solvent: Store stocks in Methanol or DMSO . Avoid water.
Temperature: -20°C is standard.
Stability: Deuterium exchange is negligible on the alkyl chain. However, the hydroxyl protons (-OD) will rapidly exchange with protic solvents (
, ). This is critical for NMR: The -OH signal will disappear or shift in protic solvents.
References
Russak, E. M., et al. (2019).[1] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link
Sigma-Aldrich. (n.d.). "Product Specification: 1,12-Dodecanediol (Protio Analog)." Merck Millipore. Link
MedChemExpress. (2024). "Dodecane-1,12-diol-d24 Product Datasheet." MedChemExpress. Link
PubChem. (n.d.). "Compound Summary: 1,12-Dodecanediol." National Library of Medicine.[3] Link
Yalkowsky, S. H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press. (General reference for alkane-diol solubility trends).
An In-depth Technical Guide to 1,12-Dihydroxydodecane-d24
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 1,12-Dihydroxydodecane-d24, a deuterated form of 1,12-dihydroxydo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1,12-Dihydroxydodecane-d24, a deuterated form of 1,12-dihydroxydodecane. The document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This guide will cover the nomenclature, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as an internal standard in quantitative analysis.
Compound Identification and Nomenclature
The subject of this guide is the deuterated form of a long-chain aliphatic diol. Understanding its precise nomenclature is critical for accurate sourcing and application.
IUPAC Name: dodecane-1,12-diol-d24
This name indicates a twelve-carbon chain (dodecane) with hydroxyl (-OH) groups at positions 1 and 12. The "-d24" suffix specifies that the twenty-four hydrogen atoms on the carbon backbone have been replaced with deuterium.
The deuterated compound, 1,12-Dihydroxydodecane-d24, has a molecular weight of approximately 226.48 g/mol .[1]
Synthesis of 1,12-Dihydroxydodecane-d24
While a specific, detailed protocol for the synthesis of 1,12-Dihydroxydodecane-d24 is not widely published, it is generally prepared from deuterated starting materials. Common strategies for the synthesis of deuterated compounds include:[6]
Reduction of a deuterated precursor: A common method involves the reduction of a deuterated dicarboxylic acid or its ester derivative using a strong reducing agent.
Catalytic deuterium exchange: This method involves the exchange of hydrogen atoms with deuterium on the parent molecule or a synthetic intermediate, often catalyzed by a metal.
Alkylation using deuterated reagents: Building the molecule with smaller, deuterated building blocks.
For the non-deuterated 1,12-dodecanediol, one synthetic route involves the Baeyer-Villiger oxidation of cyclododecanone to produce lauryl lactone, which is then reduced to the diol.[4] Another approach is the biotransformation of dodecane using recombinant E. coli strains.[7]
Below is a conceptual workflow for the synthesis of 1,12-Dihydroxydodecane-d24, starting from a commercially available deuterated precursor.
Caption: Conceptual workflow for the synthesis of 1,12-Dihydroxydodecane-d24.
Applications in Research and Drug Development
The primary application of 1,12-Dihydroxydodecane-d24 is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][8] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[8]
The Role of Deuterated Internal Standards
In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[9][10] Deuterated compounds are ideal internal standards because they are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.[11] This co-elution and similar ionization efficiency help to compensate for matrix effects and variations in instrument response.[8]
The use of deuterium-labeled compounds can significantly improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug.[10] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration.[12][13] This can result in a longer drug half-life and reduced formation of toxic metabolites.[13][14]
Experimental Protocol: Use as an Internal Standard in LC-MS
The following is a generalized protocol for the use of 1,12-Dihydroxydodecane-d24 as an internal standard for the quantification of its non-deuterated analogue in a biological matrix.
Objective: To quantify 1,12-dodecanediol in a plasma sample.
Materials:
1,12-Dodecanediol (analyte)
1,12-Dihydroxydodecane-d24 (internal standard)
Human plasma (or other biological matrix)
Acetonitrile (protein precipitation solvent)
Formic acid
Water (LC-MS grade)
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
Preparation of Stock Solutions:
Prepare a 1 mg/mL stock solution of 1,12-dodecanediol in a suitable organic solvent (e.g., methanol).
Prepare a 1 mg/mL stock solution of 1,12-Dihydroxydodecane-d24 in the same solvent.
Preparation of Calibration Standards and Quality Control Samples:
Serially dilute the analyte stock solution to prepare a series of calibration standards at known concentrations in the biological matrix.
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation):
To 50 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the internal standard working solution (a diluted solution of the internal standard stock).
Add 150 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[15]
Transfer the supernatant to a clean vial for LC-MS analysis.
LC-MS Analysis:
Liquid Chromatography:
Use a suitable C18 column.
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
Mass Spectrometry:
Use electrospray ionization (ESI) in positive or negative ion mode.
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.
Data Analysis:
Calculate the peak area ratio of the analyte to the internal standard for each sample.
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
1,12-Dihydroxydodecane-d24 is a valuable tool for researchers in the field of drug development and bioanalysis. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of its non-deuterated analogue in complex biological matrices. While specific physicochemical and synthetic data for the deuterated compound are not extensively documented, the properties of the parent compound and general principles of deuteration provide a strong foundation for its effective application. As the field of deuterated drugs continues to expand, the importance of such labeled compounds in both preclinical and clinical research is set to grow.
References
The Role of 1,12-Dodecanediol in Modern Material Science. (URL: [Link])
Preparation method for deuterated compound.
1,12-dodecane diol, 5675-51-4. The Good Scents Company. (URL: [Link])
Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. (URL: [Link])
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (URL: [Link])
Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. (URL: [Link])
1,12-Dodecanediol production by fed-batch culture in a 5-liter bioreactor. ResearchGate. (URL: [Link])
Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. (URL: [Link])
Deuterium in drug discovery: progress, opportunities and challenges. PMC. (URL: [Link])
Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. National Institutes of Health. (URL: [Link])
The Application of Deuteration Strategy in Drug Design. PubMed. (URL: [Link])
Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. (URL: [Link])
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. (URL: [Link])
Applications of deuterated compounds. ResearchGate. (URL: [Link])
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. (URL: [Link])
Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. PMC. (URL: [Link])
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. (URL: [Link])
Building the Future of Deuterated APIs: CIL's Unmatched Global Supply, Now in India. (URL: [Link])
Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580. Protocols.io. (URL: [Link])
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. (URL: [Link])
Technical Guide: Physical & Functional Properties of Deuterated Long-Chain Alkanediols
Abstract Deuterated long-chain alkanediols (typically to chains with terminal hydroxyls) represent a specialized class of lipidic probes and metabolic stabilizers. By substituting protium ( H) with deuterium ( H), resear...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Deuterated long-chain alkanediols (typically
to chains with terminal hydroxyls) represent a specialized class of lipidic probes and metabolic stabilizers. By substituting protium (H) with deuterium (H), researchers exploit the Kinetic Isotope Effect (KIE) to enhance metabolic stability against CYP450-mediated oxidation while simultaneously utilizing the unique nuclear spin properties of deuterium () for non-perturbative membrane structural analysis. This guide details the thermodynamic shifts, spectroscopic signatures, and synthesis protocols required to utilize these isotopologues effectively.
The Physics of Deuteration: Microscopic Origins of Macroscopic Changes
To effectively deploy deuterated alkanediols, one must understand the subtle but critical physical chemistry differences between the C-H and C-D bonds.
Bond Mechanics and Zero-Point Energy
The C-D bond is shorter and stronger than the C-H bond. This is due to the lower zero-point vibrational energy (ZPE) of the heavier isotope.
C-H Bond Length: ~1.09 Å
C-D Bond Length: ~1.08 Å (Slightly shorter)
Bond Dissociation Energy: The C-D bond is approximately 1.2–1.5 kcal/mol stronger than C-H. This energy barrier is the primary driver of the Kinetic Isotope Effect (KIE), slowing rate-limiting hydrogen abstraction steps in metabolic pathways.
The Melting Point Depression Phenomenon
Contrary to intuition, replacing hydrogen with heavier deuterium often lowers the melting point of long-chain lipids and alkanes by 3–5°C [1].
Mechanism: While the molecule is heavier, the C-D bond is less polarizable than the C-H bond. This results in weaker London Dispersion Forces (Van der Waals interactions) between the acyl chains in the solid state.
Result: The crystal lattice energy is slightly reduced, requiring less thermal energy to break the ordered phase, leading to a lower phase transition temperature (
).
Thermodynamic & Spectroscopic Data
The following table summarizes the shift in physical properties when converting a standard long-chain alkanediol (e.g., 1,16-hexadecanediol) to its perdeuterated analog.
Property
Protio-Alkanediol (H)
Deutero-Alkanediol (H)
Causality
Melting Point ()
Reference
- (3 to 5°C)
Reduced polarizability & molar volume [1].
C-X Stretch (IR)
2850–2920 cm
2050–2200 cm
Increased reduced mass () lowers frequency ().
NMR Active Nucleus
H (Spin 1/2)
H (Spin 1)
Quadrupolar nucleus vs. Dipolar nucleus.
Metabolic Rate
(Fast)
(Slow)
Primary Kinetic Isotope Effect ().
Membrane Order
N/A (Overlaps with lipids)
Distinct Quadrupolar Splitting
H is spectrally silent in H biological background.
Experimental Protocol: Synthesis of Perdeuterated Alkanediols
Objective: Synthesize high-purity perdeuterated 1,12-dodecanediol from a diester precursor.
Principle: Lithium Aluminum Deuteride (LAD) reduction ensures complete deuteration of the methylene positions adjacent to the hydroxyls, which are critical for metabolic stability.
Isolation: Filter the granular aluminum salts. Dry the filtrate over
and concentrate in vacuo.
Purification: Recrystallize from hexane/ethyl acetate to remove trace unreacted ester.
Synthesis Logic Diagram
Figure 1: Reductive synthesis pathway for converting diesters to deuterated diols using Lithium Aluminum Deuteride (LAD).
Biophysical Application: Solid-State
H-NMR
The primary biophysical application of deuterated alkanediols is probing membrane dynamics. Unlike protons, deuterium has a nuclear spin of
, possessing a quadrupole moment. This makes it sensitive to the electric field gradient of the C-D bond.
The Order Parameter (
)
In a lipid bilayer, the motion of the deuterated chain is anisotropic. The "Pake Doublet" observed in the NMR spectrum allows for the direct calculation of the Order Parameter (
), which quantifies the motional freedom of the chain [2].
Formula:
: Measured quadrupolar splitting (Hz).
: Static quadrupolar coupling constant (~167 kHz for C-D).
: Order parameter (ranges from 0 for isotropic tumbling to 1 for rigid crystalline order).
NMR Workflow & Logic
Figure 2: The biophysical workflow for determining membrane lipid order using Deuterium NMR spectroscopy.
Applications in Drug Development[2][3][4]
Metabolic Stability (The "Deuterium Switch")
Long-chain alkanediols are often subject to rapid oxidation at the terminal (
) or sub-terminal () positions by Cytochrome P450 enzymes.
Mechanism: CYP450 initiates oxidation via hydrogen abstraction.
Application: Deuteration at the
-carbon relative to the hydroxyl group (or the terminal methyl in fatty acids) significantly increases the activation energy for this abstraction [3].
Outcome: This extends the half-life (
) of the molecule in vivo, potentially converting a rapidly metabolized excipient into a stable drug carrier.
Liposomal Formulation
Deuterated diols incorporated into liposomes allow researchers to distinguish the phase transition behavior of the carrier lipids from the cargo or the biological environment. The lower melting point of deuterated chains must be accounted for when designing thermosensitive liposomes for drug release.
References
Seelig, J., & Seelig, A. (1980). Lipid conformation in model membranes and biological membranes. Quarterly Reviews of Biophysics. Link (Foundational text on Deuterium NMR and lipid phase transitions, describing the melting point depression and order parameters).
Davis, J. H. (1983). The description of membrane lipid conformation, order and dynamics by 2H-NMR. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link (Authoritative source on Pake Doublet analysis).
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[2][3] Methods in Molecular Biology. Link (Details the mechanism of CYP450 hydrogen abstraction and the utility of KIE in drug design).
Technical Guide: Physicochemical Profiling of 1,12-Dodecane-D24-diol
Executive Summary 1,12-Dodecane-D24-diol (CAS: 1219802-88-6), the perdeuterated isotopologue of 1,12-dodecanediol, represents a critical class of stable isotope-labeled standards (SIS) used in quantitative metabolomics a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,12-Dodecane-D24-diol (CAS: 1219802-88-6), the perdeuterated isotopologue of 1,12-dodecanediol, represents a critical class of stable isotope-labeled standards (SIS) used in quantitative metabolomics and pharmacokinetic profiling.[1] By substituting all 26 hydrogen atoms with deuterium (
H), this molecule exhibits distinct mass spectrometric signatures (+24 Da shift) while retaining near-identical chromatographic behavior to its non-deuterated counterpart.
This guide provides a rigorous technical analysis of its melting point (MP) and boiling point (BP) characteristics. While specific empirical data for the D24 variant is often proprietary or batch-specific, we establish its physicochemical profile through comparative analysis with the standard 1,12-dodecanediol (CAS: 5675-51-4), grounded in the principles of the Deuterium Isotope Effect .
The following data synthesizes established literature values for the non-deuterated standard and projects the D24 specifications based on known isotope effects on lattice energy and molar volume.
Property
Standard 1,12-Dodecanediol ()
1,12-Dodecane-D24-diol ()
Deviation Logic
CAS Number
5675-51-4
1219802-88-6
N/A
Molecular Weight
202.33 g/mol
~226.48 g/mol
+24.15 Da (Mass Shift)
Melting Point
79 – 81 °C
78 – 80 °C (Projected)
Lattice Contraction: C-D bonds are shorter than C-H, reducing molar volume and often slightly lowering MP in long-chain aliphatics.
Boiling Point
189 °C @ 12 mmHg
188 – 190 °C @ 12 mmHg
Vapor Pressure Isotope Effect (VPIE): Heavier isotopologues often have slightly higher BPs, but differences are minimal in high-MW diols.
Boiling Point (Atm)
~324 °C (Extrapolated)
~324 °C (Extrapolated)
Decomposition likely occurs before atmospheric boiling.
Solubility
Ethanol, Warm Ether
Ethanol, Warm Ether
Identical solvation shell dynamics.
The Isotope Effect on Phase Transitions
Understanding the shift in MP/BP requires analyzing the Ubbelohde Effect and Vibrational Zero-Point Energy (ZPE) :
Melting Point (Solid-Liquid Transition):
Mechanism: Deuteration lowers the ZPE of C-D bonds compared to C-H bonds.[2] In long alkyl chains (like dodecane), this reduces the effective van der Waals radius of the molecule.
Outcome: This "shrinkage" can lead to tighter packing (higher density) but often results in a slightly lower melting point (0.5–2.0 °C depression) due to reduced dispersion forces, as the polarizability of C-D is lower than C-H.
Diol Specifics: The hydroxyl groups (-OH vs -OD) introduce Hydrogen Bonding. The O-D...O bond is stronger than O-H...O, which can counteract the alkyl chain effect, keeping the MP very close to the non-deuterated standard.
Boiling Point (Liquid-Gas Transition):
Mechanism: The boiling point is governed by the energy required to overcome intermolecular forces. The heavier mass of D24 increases the translational kinetic energy requirement, but the lower polarizability reduces intermolecular attraction.
Outcome: These factors often cancel out, resulting in a BP that is statistically indistinguishable from the standard for practical distillation purposes.
Experimental Protocols: Thermal Analysis
To validate the specific batch properties of 1,12-Dodecane-D24-diol, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC) for Melting Point
Objective: Determine the precise onset melting temperature and heat of fusion.
Protocol:
Calibration: Calibrate DSC with Indium (MP 156.6 °C) and Zinc standards.
Sample Prep: Weigh 2–5 mg of D24-diol into a hermetically sealed aluminum pan.
Reference: Use an empty crimped aluminum pan.
Cycle:
Equilibrate at 20 °C.
Ramp 10 °C/min to 100 °C (1st Heat).
Cool 10 °C/min to 20 °C (Crystallization check).
Ramp 5 °C/min to 100 °C (2nd Heat - Data Collection).
Validation: The onset temperature of the endothermic peak in the 2nd heat is the reported MP.
Vacuum Distillation/TGA for Boiling Point
Objective: Estimate boiling point without thermal decomposition (oxidation).
Protocol:
Instrument: Thermogravimetric Analyzer (TGA) or Micro-distillation apparatus.
Atmosphere: Nitrogen (
) purge (inert environment is critical to prevent oxidation of diol groups).
Pressure: If using distillation, set vacuum to 12 mmHg .
Ramp: Heat at 10 °C/min.
Endpoint: Record the temperature at which 5% mass loss occurs (TGA) or condensate appears (Distillation).
Note: At 12 mmHg, expect transition ~189 °C. Do not attempt atmospheric boiling (~324 °C) as carbonization will occur.
Application Workflow: Internal Standard Quantitation
The primary utility of 1,12-Dodecane-D24-diol is as an Internal Standard (IS) for normalizing ion suppression in Mass Spectrometry.
Figure 1: Workflow for utilizing 1,12-Dodecane-D24-diol as a stable isotope internal standard in GC-MS metabolomics.
Mechanistic Causality in Workflow
Co-Elution: The D24 analog elutes at virtually the same retention time as the endogenous 1,12-dodecanediol.
Ionization Normalization: Any matrix effect (enhancement or suppression) affecting the analyte will affect the D24-IS equally.
Mass Separation: The +24 Da mass shift ensures zero cross-talk between the analyte signal and the IS signal.
Synthesis & Purity Verification
Synthesis Route:
Typically produced via the reduction of Perdeuterated Dodecanedioic Acid (Dodecanedioic acid-d20 or d24 precursors) using Lithium Aluminum Deuteride (
) to ensure full isotopic labeling at the hydroxyl carbons.
Purity Check (Self-Validating):
Isotopic Purity: Must be >98 atom % D. Verified via
H-NMR (absence of alkyl signals) and Mass Spec (molecular ion cluster analysis).
Chemical Purity: >98% via GC-FID.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79758, 1,12-Dodecanediol. Retrieved from [Link]
Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1] (Cited for Isotope Effect context).
Advanced Isotopic Stabilization for Lipid Dynamics and Drug Delivery Systems
Executive Summary
Perdeuterated 1,12-dodecanediol (1,12-dodecanediol-d24) represents a specialized class of isotopologues where protium (
) atoms on the carbon backbone are replaced by deuterium ( or D). This modification leverages the Primary Kinetic Isotope Effect (KIE) to significantly enhance oxidative stability without altering the steric or electronic properties of the molecule.
This guide details the physicochemical advantages of 1,12-dodecanediol-d24, specifically its resistance to metabolic degradation (alpha-oxidation) and its utility as a non-perturbing probe in solid-state NMR studies of lipid membranes and polymer matrices.
Structural Dynamics & Isotopic Substitution
The Deuterium Advantage: Zero-Point Energy
The chemical stability of perdeuterated dodecanediol is rooted in the vibrational physics of the Carbon-Deuterium (C-D) bond. While the electronic potential energy surfaces of C-H and C-D bonds are identical (Born-Oppenheimer approximation), their nuclear masses differ twofold.
Reduced Mass (
): The reduced mass of C-D is approximately double that of C-H.
Vibrational Frequency (
): According to the harmonic oscillator model, frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D stretches () occur at lower frequencies than C-H stretches ().
Zero-Point Energy (ZPE): The C-D bond sits lower in the potential energy well (
Implication: Breaking a C-D bond requires more activation energy (
) than a C-H bond.[2] This energy difference () is the driver of the Kinetic Isotope Effect, often retarding reaction rates () by a factor of 6–9 for C-H abstraction reactions, such as cytochrome P450-mediated oxidation.
Visualization: The Kinetic Isotope Effect
The following diagram illustrates the energetic barrier difference that confers stability to the deuterated diol.
Figure 1: Comparative activation energy barriers for C-H vs. C-D bond cleavage. The lower Zero-Point Energy (ZPE) of the C-D bond results in a higher barrier to the transition state, stabilizing the molecule against oxidation.
Synthesis and Purification Protocols
Synthesis of 1,12-dodecanediol-d24 requires rigorous control to prevent H/D scrambling. The preferred route involves the reduction of perdeuterated dicarboxylic acid precursors.
) is used to ensure the alpha-carbons (positions 1 and 12) are fully deuterated. Using would result in rather than and introduce vulnerable C-H bonds at the reactive sites.
Protocol: Reduction of Dodecanedioic Acid-d20
Preparation: In a flame-dried 3-neck flask under Argon, suspend
(1.5 equiv) in anhydrous THF.
Addition: Dissolve Dodecanedioic acid-d20 in anhydrous THF. Add dropwise to the
suspension at 0°C.
Note: Exothermic reaction. Maintain temperature <5°C to prevent side reactions.
Reflux: Warm to room temperature, then reflux (65°C) for 12 hours to drive the reaction to completion.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
mL (or if hydroxyl deuteration is not required).
mL 15% NaOD (or NaOH).
mL (or ).
Isolation: Filter the granular aluminum salts. Dry filtrate over anhydrous
. Evaporate solvent.
Purification: Recrystallize from ethanol/hexane to remove trace unreacted acid.
Figure 2: Step-by-step synthesis workflow for high-purity perdeuterated diol production.
Analytical Characterization
Validating the structure requires confirming both chemical purity and isotopic enrichment (>98 atom% D).[3]
Comparative Data Table
Property
Standard (Protio) 1,12-Dodecanediol
Perdeuterated 1,12-Dodecanediol-d24
Formula
(OH is H)
Molecular Weight
202.33 g/mol
~226.48 g/mol (+24 Da)
Melting Point
79–81 °C
78–80 °C (Minimal depression)
1H-NMR
Signals at 1.2 (chain), 3.6 (alpha-CH2)
Silent (except OH signal ~4.5 ppm)
IR Spectroscopy
C-H stretch: 2850–2920 cm
C-D stretch: 2100–2200 cm
Mass Spectrometry
Base peak: M+H (203)
Base peak: M+H (227)
Purity Assay Protocol (GC-MS + NMR)
Isotopic Enrichment Calculation (1H-NMR):
Dissolve 10 mg sample in
containing a known internal standard (e.g., dimethyl sulfone).
Integrate residual proton signals at 1.2 ppm and 3.6 ppm.
Compare against the internal standard integral.
Acceptance Criteria: Residual H signal < 2.0% of theoretical non-deuterated intensity.
Chemical Purity (GC-MS):
Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form TMS-ethers (improves volatility).
Analyze via GC-MS.[4] Look for the molecular ion shift of the di-TMS derivative (
).
Applications in Drug Development & Materials Science
Metabolic Stabilization (Deuterium Switch)
In pharmaceutical applications, 1,12-dodecanediol is often used as a linker in antibody-drug conjugates (ADCs) or as a monomer in biodegradable polyesters.
Problem: The alpha-carbon (adjacent to oxygen) is the primary site for oxidative metabolism by alcohol dehydrogenase (ADH) or CYP450 enzymes.
Solution: Deuteration at the alpha-position (
) drastically slows this oxidation due to the KIE. This extends the circulating half-life of the diol-based carrier or linker.
Solid Lipid Nanoparticles (SLNs)
Perdeuterated lipids are critical for Neutron Scattering and Deuterium NMR studies.
Contrast Variation: In small-angle neutron scattering (SANS),
-dodecanediol provides high contrast against hydrogenated drug payloads, allowing researchers to visualize the internal structure of the nanoparticle and the drug's location (core vs. shell) without disrupting the particle's morphology.
Membrane Order: 2H-NMR quadrupole splitting measurements provide a direct readout of the lipid chain order parameter (
), revealing how drugs interact with the lipid matrix at the molecular level.
References
Vertex Pharmaceuticals. (2015). Process for producing dodecane-1,12-diol by reduction of lauryl lactone. Google Patents. Link
European Spallation Source (ESS). (2019). Synthesis of novel deuterated lipids and surfactants.[5] DEUNET Report. Link
BenchChem. (2025).[6] The Role of 1,16-Hexadecanediol in Drug Delivery Systems.[6] (Contextual reference for long-chain diols). Link
ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[4]Link
Sigma-Aldrich. Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds.Link
Michinobu, T., et al. (2018).[7] Production of 1-Dodecanol... and 1,12-Dodecanediol through Whole-Cell Biotransformation.[7][8] NIH / ASM Journals. Link
Chemistry LibreTexts. (2023). Kinetic Isotope Effects: Theory and Calculation.Link
Suppliers and price comparison for high-purity 1,12-Dodecane-D24-diol
Technical Guide: Procurement and Validation of High-Purity 1,12-Dodecane-D24-diol Executive Summary 1,12-Dodecane-d24-diol (CAS: 1219802-88-6) is a fully deuterated isotopologue of 1,12-dodecanediol.[1][2] It serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Procurement and Validation of High-Purity 1,12-Dodecane-D24-diol
Executive Summary
1,12-Dodecane-d24-diol (CAS: 1219802-88-6) is a fully deuterated isotopologue of 1,12-dodecanediol.[1][2] It serves as a critical internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, specifically for quantifying long-chain diols and investigating metabolic pathways of lipid-like molecules.[2] Its high isotopic enrichment (typically >98 atom % D) allows for the clear separation of signals from endogenous (unlabeled) analytes, eliminating matrix interference in pharmacokinetic (PK) and metabolic stability studies.[2]
This guide provides a technical breakdown of the procurement landscape, pricing analysis, and a mandatory Quality Assurance (QA) protocol to validate incoming raw materials.
Technical Significance & Applications
Why invest in the D24 isotopologue? The cost differential between unlabeled (~
16,000+/g) is massive.[2] The value lies in its physical-chemical properties:
Mass Shift (+24 Da): The +24 Dalton shift is substantial, moving the analyte well beyond the isotopic envelope of natural 1,12-dodecanediol (M+1, M+2). This prevents "cross-talk" in LC-MS/MS assays.[2]
Kinetic Isotope Effect (KIE): Fully deuterated alkyl chains are significantly more resistant to oxidative metabolism (e.g., P450-mediated hydroxylation).[2] This makes D24-diol an ideal "metabolic probe" to identify soft spots in lipid chains during drug design.[2]
Neutron Scattering: In polymer science, D24-diol is used as a monomer to synthesize deuterated polyesters.[2] These are essential for Small-Angle Neutron Scattering (SANS) experiments to determine polymer chain conformation in melts or solutions.[2]
The market for 1,12-Dodecane-d24-diol is highly fragmented.[2] It is not a "catalog commodity" for most general chemical suppliers (like Sigma-Aldrich or Fisher), who primarily stock the unlabeled version.[2]
Critical Note: Prices listed below are estimated based on spot-market data for research-grade aliquots (1–10 mg). Bulk orders (>1 g) almost always require custom synthesis quotes.[2]
Analyst Insight:MedChemExpress (MCE) is currently the most transparent regarding small-scale pricing, offering "off-the-shelf" aliquots.[2] CDN Isotopes is the likely primary manufacturer for many distributors (including LGC).[2] If you require >100 mg, go directly to CDN or a custom synthesis house to avoid distributor markups.[2]
Quality Assurance & Validation Protocol
Blind trust in a Certificate of Analysis (CoA) is a risk in high-stakes R&D.[2] The following workflow ensures the material meets the stringent requirements for quantitative analysis.
Step-by-Step QC Workflow
Visual Inspection: Confirm appearance (White to off-white powder).[2] Any yellowing suggests oxidation or contamination.[2]
Pass Criteria: The spectrum should be effectively "silent" in the alkyl region (1.2–1.6 ppm) where the CH₂ protons normally appear.[2] Only the hydroxyl (-OH) protons (if exchange is slow) or residual solvent peaks should be visible.[2] Any alkyl peaks indicate incomplete deuteration (d0–d23 isotopologues).[2]
Chemical Purity (GC-MS):
Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to increase volatility.[2]
Pass Criteria: Single peak >98% area. Mass spectrum must show the molecular ion shift of +24 Da relative to the unlabeled standard.[2]
Visualization: Supplier Qualification Workflow
Figure 1: Decision logic for validating incoming stable isotope standards.
Technical Specifications & Handling
Molecular Formula: C₁₂D₂₄H₂O₂ (Note: Hydroxyl protons H are usually exchangeable and remain H unless specifically deuterated as -OD, which is rare for this SKU).[2]
Melting Point: ~78–80°C (Similar to unlabeled, 79–81°C).[2]
Solubility: Soluble in Methanol, DMSO, Ethanol, Dichloromethane.[2] Poorly soluble in water.[2]
Storage: -20°C, desiccated. Hygroscopic nature can lead to water uptake, complicating weighing for quantitative standards.[2]
Application Workflow: Internal Standard Usage
Figure 2: Workflow for using D24-diol as an Internal Standard (IS) in pharmacokinetic studies.
References
Russak, E. M., et al. (2019).[1][2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1][2] Link
MedChemExpress. Dodecane-1,12-diol-d24 Product Monograph. Retrieved February 5, 2026.[2] Link
LGC Standards. 1,12-Dodecane-d24-diol Product Data Sheet. Retrieved February 5, 2026.[2] Link
PubChem. 1,12-Dodecanediol (Unlabeled) Compound Summary. National Library of Medicine.[2][3] Link[3][4]
Fisher Scientific. 1,12-Dodecanediol (Unlabeled) Specifications. Link
Application and Protocol for Quantitative NMR Analysis Using 1,12-Dodecane-D24-diol as an Internal Standard
Introduction: The Imperative for Precision in Quantitative Analysis In the landscape of pharmaceutical development, materials science, and chemical research, the precise determination of a compound's purity or concentrat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of pharmaceutical development, materials science, and chemical research, the precise determination of a compound's purity or concentration is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for such determinations. Its fundamental principle lies in the direct proportionality between the integrated signal area of a nucleus and the molar amount of that nucleus in the sample.[1][2] To achieve accuracy, a reference material, or internal standard (IS), of known purity and concentration is introduced into the sample.
This application note provides a comprehensive guide to the use of 1,12-Dodecane-D24-diol as a robust internal standard for ¹H qNMR. We will delve into the rationale for its selection, its inherent advantages, and a detailed, field-proven protocol for its application. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable and accurate qNMR methodology.
The Standard of Choice: Why 1,12-Dodecane-D24-diol?
The selection of an appropriate internal standard is a critical decision that directly influences the accuracy and reliability of qNMR results.[3] An ideal standard should exhibit high purity, be chemically inert with respect to the analyte and solvent, possess signals in an uncongested region of the NMR spectrum, and be non-volatile and non-hygroscopic.[4][5] 1,12-Dodecane-D24-diol, the fully deuterated analog of 1,12-dodecanediol, excels in meeting these criteria, making it a superior choice for many applications.
Key Attributes of 1,12-Dodecane-D24-diol:
Signal Simplicity and Predictability: In a standard ¹H NMR spectrum, 1,12-Dodecane-D24-diol is effectively "invisible." The substitution of all 24 protons with deuterium atoms eliminates any signals from the internal standard itself, thereby preventing any potential overlap with analyte resonances. This is a significant advantage over non-deuterated aliphatic standards, which produce a complex "methylene hump" that can obscure analyte signals in the 1.2-1.6 ppm region.[6]
Chemical Inertness: The long, saturated alkyl chain of 1,12-dodecanediol is chemically robust and unlikely to react with a wide range of analytes or common NMR solvents under typical experimental conditions. The terminal hydroxyl groups offer moderate polarity, enhancing its solubility profile.
Favorable Physical Properties: With a melting point of 79-81 °C and a high boiling point, 1,12-dodecanediol is a non-volatile solid, minimizing concentration changes due to evaporation during sample preparation.[6] Its solid nature also facilitates accurate weighing.
Broad Solubility: 1,12-dodecanediol is soluble in many common organic NMR solvents, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆), providing versatility for a range of analytes.
While the deuterated standard itself is silent in the ¹H NMR spectrum, its non-deuterated counterpart, 1,12-dodecanediol, provides a reference for understanding the chemical environment. The ¹H NMR spectrum of 1,12-dodecanediol in CDCl₃ shows a characteristic triplet at approximately 3.63 ppm corresponding to the methylene groups adjacent to the hydroxyl functions (-CH₂-OH), a multiplet around 1.54 ppm for the β-methylene groups, and a broad multiplet centered around 1.28 ppm for the remaining methylene units.[6] When using the D24 analog, these regions are freed for unobstructed observation of the analyte.
Core Principles of the qNMR Experiment
The fundamental equation governing quantification by the internal standard method in qNMR is as follows:
Where:
I : Integral value of the signal
N : Number of protons giving rise to the signal
MW : Molecular weight
m : Mass
Purity : Purity of the substance (as a mass fraction)
This equation underscores the necessity of precise measurements of mass and accurate integration of NMR signals.
Experimental Workflow and Protocol
This section outlines a detailed, step-by-step protocol for conducting a qNMR experiment using 1,12-Dodecane-D24-diol as an internal standard. The workflow is designed to ensure self-validation at each critical stage.
Weighing the Internal Standard: Accurately weigh approximately 5-15 mg of 1,12-Dodecane-D24-diol into a clean, dry vial. Record the exact mass (m_IS). The use of a non-volatile solid minimizes weighing errors.[3]
Weighing the Analyte: To the same vial, add the analyte. The target mass of the analyte should be chosen to yield a signal-to-noise ratio of at least 250:1 for the integrated signal and to have a molar ratio with the internal standard that is not excessively large or small.[4] Aim for a mass that will result in an analyte signal integral that is of a similar magnitude to what a protonated version of the standard would produce. Record the exact mass (m_analyte).
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial (typically 0.6-0.7 mL for a standard 5 mm NMR tube). Ensure complete dissolution by gentle vortexing or sonication. Visual inspection is critical to confirm no particulate matter remains. Incomplete dissolution is a major source of error.[1]
Transfer: Carefully transfer the solution to a high-quality NMR tube.
Part 2: Rigorous NMR Data Acquisition
The parameters used for data acquisition are critical for ensuring that the resulting spectrum is truly quantitative.
Protocol:
Instrument Setup: Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes. Lock and shim the instrument to achieve a narrow, symmetrical lineshape. Poor shimming can lead to broad signals and inaccurate integration.[7] It is advisable to turn off sample spinning to avoid spinning sidebands.[4]
T1 Relaxation Time Measurement (Crucial Step): The longitudinal relaxation time (T1) must be determined for the analyte proton signal that will be used for quantification. This is best accomplished using an inversion-recovery pulse sequence.[8] This step is vital because if the delay between pulses is too short, signals will not fully relax, leading to signal saturation and inaccurate integrals.
Setting the Relaxation Delay (D1): The relaxation delay (D1) must be set to at least 5 times the longest measured T1 value of the analyte. For the highest accuracy, a delay of 7 times T1 is recommended.[5] Typical ¹H T1 values for small to medium-sized molecules are in the range of 0.5 to 4 seconds, but can be longer.[4][8] For a molecule with a long T1 of 4 seconds, a D1 of at least 20-28 seconds is required.
Acquisition Parameters:
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.
Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signal to be integrated.
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and includes baseline regions on both sides of the spectrum.
Decoupling: If observing protons, inverse-gated decoupling of ¹³C can be used to collapse ¹³C satellites into the main peak, simplifying integration. However, one must be consistent in either including or excluding satellites for all integrated signals if decoupling is not used.
Part 3: Precise Data Processing and Analysis
Manual and careful processing of the acquired data is paramount for accurate quantification.
Protocol:
Fourier Transformation: Apply an exponential multiplication with a line broadening of 0.1-0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, particularly around the signals to be integrated. Automated routines can often be unreliable for high-accuracy work.
Signal Integration:
Select a well-resolved, singlet signal from the analyte that is free from any overlap with other analyte signals or impurities.
Integrate the chosen analyte signal (I_analyte). The integration region should be wide enough to encompass the entire peak, including any satellite peaks if ¹³C decoupling was not used. A common rule of thumb is to integrate a region that is at least 20 times the width of the peak at half-height.
Since 1,12-Dodecane-D24-diol has no proton signals, we will use the known, certified purity and mass of the standard in our calculation.
Calculation: With all the necessary values, calculate the purity of the analyte using the formula provided in the "Core Principles" section. Note that since there is no signal from the internal standard to integrate, the term (I_analyte / I_IS) * (N_IS / N_analyte) will be adapted. A reference signal from a known quantity of a non-deuterated standard would be used in a calibration experiment to determine the spectrometer response factor, or, more commonly, another internal standard with observable protons would be used alongside the deuterated one for validation purposes. For the direct use of the deuterated standard, the purity calculation simplifies if a relative response factor is known or determined separately.
Alternatively, and more practically, a known amount of a certified non-deuterated standard can be used to calibrate the system, and then the deuterated standard can be used in subsequent experiments with the analyte, relying on the stability of the spectrometer. However, the most robust method is to include a second, proton-containing internal standard of known concentration along with the deuterated standard and the analyte.
Data Presentation and Interpretation
To ensure clarity and facilitate comparison, all quantitative data should be presented in a structured format.
Parameter
Symbol
Example Value
Source / Comment
Mass of Analyte
m_analyte
10.52 mg
Weighed on an analytical balance
Mass of 1,12-Dodecane-D24-diol
m_IS
8.34 mg
Weighed on an analytical balance
Molecular Weight of Analyte
MW_analyte
342.30 g/mol
From chemical formula
Molecular Weight of 1,12-Dodecane-D24-diol
MW_IS
226.48 g/mol
From chemical formula
Purity of 1,12-Dodecane-D24-diol
Purity_IS
99.8%
From Certificate of Analysis
Analyte Signal Integral
I_analyte
25.43
Integrated from spectrum
Number of Protons (Analyte Signal)
N_analyte
3
From structural assignment
Longest Analyte T1
T1_max
3.5 s
Measured via inversion recovery
Relaxation Delay Used
D1
25 s
Set to > 7 x T1_max
Troubleshooting and Scientific Integrity
A self-validating protocol anticipates and addresses potential sources of error.
Broad or Distorted Lineshapes: This is often due to poor shimming. Re-shimming the sample is essential. It can also result from sample inhomogeneity (incomplete dissolution) or the presence of paramagnetic impurities.
Inconsistent Integration Values: This is frequently caused by an insufficient relaxation delay (D1). It is imperative to measure the T1 of the analyte signals and set D1 accordingly. Inconsistent phasing and baseline correction are also common culprits.
Signal Overlap: If the chosen analyte signal is not fully resolved, quantification will be inaccurate. Consider changing the NMR solvent, adjusting the pH, or using a higher-field spectrometer to improve signal dispersion. The primary advantage of 1,12-Dodecane-D24-diol is the elimination of any potential for overlap from the standard itself.
Weighing Errors: Use an anti-static device and ensure the balance is properly calibrated. Using a non-volatile solid standard like 1,12-dodecanediol minimizes errors associated with volatile liquid standards.
Figure 2: Troubleshooting logic for common qNMR errors.
Conclusion
1,12-Dodecane-D24-diol offers a superior solution for an internal standard in ¹H qNMR, particularly for analytes with resonances in the aliphatic region of the spectrum. Its complete deuteration provides a "silent" background, eliminating any possibility of signal overlap and simplifying spectral analysis. By adhering to the rigorous protocol outlined in this application note, researchers can leverage the power of qNMR to achieve highly accurate and reliable quantification, ensuring the integrity of their data and the quality of their materials. The principles of meticulous sample preparation, correct determination of relaxation delays, and careful data processing are the pillars upon which trustworthy qNMR results are built.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
JEOL Ltd. Let's try doing quantitative NMR. Retrieved from [Link]
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
Reich, H. J. 8-TECH-1 Relaxation in NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
Application Note: 1,12-Dodecane-D24-diol in Neutron Scattering Contrast Variation Studies
Executive Summary This guide details the application of 1,12-Dodecane-D24-diol (D24-diol) as a high-contrast probe in Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR). Unlike standard surfactants, thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 1,12-Dodecane-D24-diol (D24-diol) as a high-contrast probe in Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR). Unlike standard surfactants, this fully deuterated bolamphiphile (
) serves as a unique tool for resolving the internal architecture of lipid bilayers, polymer membranes, and complex fluid assemblies.
By exploiting the large scattering length density (SLD) difference between the deuterated alkyl chain (
) and hydrogenated environments (), researchers can "switch" the visibility of transmembrane spacers and hydrophobic cross-linkers. This protocol outlines the physicochemical properties, contrast variation workflow, and data analysis strategies required to validate molecular models with sub-nanometer precision.
Technical Profile & SLD Mechanics
The Physics of Contrast
Neutrons interact with atomic nuclei.[1] The interaction strength is defined by the coherent scattering length (
). Hydrogen () has a negative (-3.74 fm), while Deuterium ( or ) has a large positive (+6.67 fm). This isotopic substitution alters the Scattering Length Density (SLD) without significantly changing the chemical thermodynamics of the system.
Molecular Weight: ~226.3 g/mol (vs. 202.3 g/mol for H-diol)
Role: Hydrophobic core modifier, transmembrane spacer, or polymer cross-linker.
Exchangeable Protons: The two hydroxyl protons (
) rapidly exchange with the solvent (). The SLD calculation must account for this exchange.[3]
SLD Calculation Table
The following table compares the SLD of the deuterated diol against common biological and solvent backgrounds.
Component
Formula
Density (g/cm³)
SLD ()
Match Point (% )
1,12-Dodecane-D24-diol
~1.05*
+6.45
~95-100%
1,12-Dodecanediol (H)
0.92
-0.30
~0%
Lipid Tails (H)
0.85
-0.34
~0%
D2O (Heavy Water)
1.11
+6.37
100%
H2O (Light Water)
1.00
-0.56
0%
Silicon (Substrate)
2.33
+2.07
~38%
*> Note: Deuterated compounds typically exhibit slightly higher density (~10-15%) due to the mass difference of D vs H, though molar volume remains nearly identical.
Experimental Design: Contrast Variation Strategy
The core objective is to isolate the scattering signal of specific components.[1][4] By varying the
ratio of the solvent, we can "match out" (make invisible) different parts of the assembly.[5]
The Contrast Workflow
The following diagram illustrates the decision matrix for designing a contrast variation experiment using D24-diol.
Figure 1: Strategic workflow for isolating D24-diol signals using solvent contrast variation.
Protocol: Preparation and Measurement
Materials
Target: 1,12-Dodecane-D24-diol (>98% D enrichment).
Matrix: Hydrogenated Phospholipids (e.g., DPPC, POPC) or Block Copolymers.
This protocol ensures homogeneous incorporation of the D24-diol into lipid bilayers, preventing phase separation which can artifactually dominate SANS data.
Co-dissolution:
Dissolve Hydrogenated Lipid (10 mg) and D24-diol (variable molar ratio, e.g., 5-20%) in a Chloroform:Methanol (2:1 v/v) mixture.
Rationale: Dodecanediols have high melting points (~80°C). Pre-mixing in organic solvent ensures molecular-level dispersion before hydration.
Film Formation:
Evaporate solvent under a stream of nitrogen gas to form a thin film.
Lyophilize (vacuum dry) for >12 hours to remove trace organic solvents (protons from chloroform will contaminate SLD).
(phase transition temperature of the lipid). For DPPC, use 50°C.[6]
Vortex vigorously for 30 minutes.
Sizing (Extrusion):
Pass the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder.
Validation: Verify size distribution using Dynamic Light Scattering (DLS) before Neutron beam time. Monodispersity is critical for model fitting.
Neutron Measurement Parameters
Instrument: SANS (e.g., D22 at ILL, NG7 at NIST) or Reflectometer.
Q-Range: 0.005
to 0.5 .
Temperature: Maintain above the chain melting temperature to ensure the diol is solubilized in the fluid phase, unless studying gel-phase segregation.
Data Analysis & Interpretation
The "Invisible" Check
In 100%
, the D24-diol () is nearly contrast-matched to the solvent ().
Observation: If the D24-diol is perfectly mixed, it should contribute negligible scattering.
Inference: Any residual scattering in 100%
comes primarily from the Hydrogenated Lipid component (). This allows you to solve the structure of the lipid host without interference from the diol guest.
The "Highlight" Mode
In 100%
(or a "Null Scattering" lipid matrix), the D24-diol provides maximum contrast.
Observation: High scattering intensity at low Q.
Inference: The signal is dominated by the distribution of the deuterated diol.
Modeling: Use a Core-Shell-Solvent model.
Core: Hydrophobic tails + D24-diol (Weighted average SLD).
Shell: Lipid Headgroups.
Fit Parameter: If the D24-diol spans the membrane (bolamphiphile), the core thickness may decrease (tethering effect) or the SLD profile will show a uniform "block" of high density.
Calculating the Transmembrane Distribution
To determine if the diol is U-shaped (both heads on one side) or transmembrane (spanning), analyze the Radius of Gyration (
) via Guinier plots in the "Highlight" contrast.
Transmembrane:
corresponds to the bilayer thickness.
Phase Separated:
indicates large aggregates (slope upturn at low Q).
Preparation of Deuterated Polyurethanes for Vibrational Spectroscopy: An Application Note and Protocol
Introduction Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure, hydrogen bonding interactions, and morph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure, hydrogen bonding interactions, and morphology of polyurethanes (PUs). However, the complexity of PU spectra, arising from the overlapping vibrational modes of the hard and soft segments, can often hinder unambiguous band assignments. Isotopic labeling, specifically the substitution of hydrogen with deuterium, offers an elegant solution to this challenge. The increased mass of deuterium shifts the vibrational frequencies of the C-D, N-D, and O-D bonds to lower wavenumbers, effectively "unmasking" overlapping peaks and enabling a more precise analysis of specific molecular environments.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of selectively deuterated polyurethanes tailored for in-depth vibrational spectroscopy studies. We will delve into the rationale behind selective deuteration, provide detailed protocols for the synthesis of deuterated monomers, and outline the subsequent polymerization and spectroscopic analysis.
Strategic Deuteration for Probing Polyurethane Structure
The choice of which monomer to deuterate is paramount and depends on the specific research question. By selectively deuterating either the hard or soft segments, one can isolate and scrutinize their respective contributions to the vibrational spectrum.
Deuteration of the Hard Segment: The hard segments, typically composed of a diisocyanate and a chain extender, are responsible for the strong intermolecular hydrogen bonds that dictate the mechanical properties of polyurethanes. Deuterating the N-H groups of the urethane linkage to N-D allows for a clear investigation of hydrogen bonding within the hard domains without interference from other vibrational modes.[2][3] This is particularly useful for studying the degree of phase separation and the ordering of hard segments.
Deuteration of the Soft Segment: The soft segments, typically polyether or polyester polyols, provide flexibility and elastomeric properties. Deuterating the C-H bonds of the polyol backbone helps to deconvolve the complex C-H stretching and bending regions of the spectrum, allowing for a more detailed analysis of the soft segment conformation and its interactions with the hard domains.
Synthesis of Deuterated Monomers
The successful synthesis of deuterated polyurethanes hinges on the availability of high-purity deuterated monomers. While some deuterated compounds are commercially available, custom synthesis is often necessary. Below are detailed protocols for the preparation of key deuterated polyurethane precursors.
Protocol 1: Synthesis of Deuterated 1,4-Butanediol (BDO-d8)
This protocol describes a method for the synthesis of perdeuterated 1,4-butanediol, a common chain extender. The synthesis involves the hydrogenation of 1,4-butynediol using deuterium gas.[4]
Materials:
1,4-Butynediol
Deuterium gas (D₂)
Nickel catalyst (e.g., Raney nickel or a modified nickel catalyst)
Solvent (e.g., ethanol, tetrahydrofuran)
High-pressure autoclave
Procedure:
Catalyst Preparation: Activate the nickel catalyst according to the manufacturer's instructions.
Reaction Setup: In a high-pressure autoclave, dissolve 1,4-butynediol in a suitable solvent. Add the activated nickel catalyst to the solution.
Deuteration: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with deuterium gas.
Reaction Conditions: Pressurize the autoclave with deuterium gas to the desired pressure (e.g., 300 bar) and heat the mixture to the reaction temperature (e.g., 80-160 °C).[4]
Monitoring: Monitor the reaction progress by measuring the uptake of deuterium gas.
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess deuterium gas. Filter the reaction mixture to remove the catalyst.
Purification: Remove the solvent under reduced pressure. The resulting deuterated 1,4-butanediol can be further purified by distillation if necessary.
Protocol 2: Synthesis of Deuterated 4,4'-Methylene Diphenyl Diisocyanate (MDI-d8)
This protocol outlines a two-step process for the synthesis of deuterated MDI, a widely used diisocyanate. The first step involves the acid-catalyzed condensation of deuterated aniline with formaldehyde to produce deuterated methylene diphenyl diamine (MDA-d8). The second step is the phosgenation of MDA-d8.[4][5]
Part A: Synthesis of Deuterated Aniline (Aniline-d7)
Deuterated aniline can be prepared via H-D exchange reactions on aniline using a suitable deuterium source and catalyst.
Part B: Synthesis of Deuterated Methylene Diphenyl Diamine (MDA-d8)
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge deuterated aniline and an acidic catalyst (e.g., hydrochloric acid).
Condensation: Slowly add formaldehyde to the reaction mixture while maintaining the temperature. The reaction is typically carried out at elevated temperatures.
Neutralization: After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) to obtain the crude deuterated MDA.
Purification: The crude MDA-d8 can be purified by distillation or recrystallization.
Part C: Phosgenation of Deuterated Methylene Diphenyl Diamine (MDA-d8)
Caution: Phosgene is an extremely toxic gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Reaction Setup: Dissolve the purified MDA-d8 in an inert solvent (e.g., chlorobenzene).
Phosgenation: Introduce phosgene gas into the solution at a controlled rate while maintaining the reaction temperature.
Work-up: After the reaction is complete, remove the excess phosgene and solvent to obtain the crude deuterated MDI.
Purification: The crude MDI-d8 is then purified by distillation.
Protocol 3: Synthesis of Deuterated Poly(tetramethylene ether) Glycol (PTMEG-d8)
Deuterated PTMEG can be synthesized by the ring-opening polymerization of deuterated tetrahydrofuran (THF-d8).
Proton donor/terminator (e.g., water or 1,4-butanediol)[6]
Procedure:
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine THF-d8, the acid catalyst, and the proton donor/terminator.
Polymerization: Stir the mixture at the desired reaction temperature (e.g., 30-80 °C) for a specified time (e.g., 5-18 hours).[6]
Quenching: Quench the reaction by adding a suitable agent to neutralize the catalyst.
Purification: The resulting deuterated PTMEG is then purified to remove any unreacted monomer and catalyst residues.
Synthesis of Deuterated Polyurethanes
Once the desired deuterated monomers are obtained, the synthesis of the polyurethane proceeds via standard polymerization methods. The following is a general protocol for a two-step (prepolymer) method.
Materials:
Deuterated or non-deuterated diisocyanate (e.g., MDI)
Deuterated or non-deuterated polyol (e.g., PTMEG)
Deuterated or non-deuterated chain extender (e.g., 1,4-butanediol)
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
Solvent (e.g., dimethylformamide - DMF, if necessary)
Experimental Workflow:
Caption: Two-step synthesis of deuterated polyurethanes.
Protocol:
Drying of Reagents: Thoroughly dry all monomers and solvents to prevent side reactions of the isocyanate with water.
Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the diisocyanate with the polyol at a specific NCO/OH molar ratio (typically >1) and temperature (e.g., 60-80 °C). A catalyst can be added to control the reaction rate.
Chain Extension: Once the prepolymerization is complete (as monitored by titration of the NCO content), add the chain extender to the prepolymer solution.
Curing: Allow the mixture to cure at a specified temperature to complete the polymerization.
Characterization: The resulting deuterated polyurethane can then be characterized by various techniques, including gel permeation chromatography (GPC) to determine molecular weight and vibrational spectroscopy (FTIR and Raman) to analyze its structure.
Vibrational Spectroscopy Analysis
The prepared deuterated polyurethane samples can be analyzed using FTIR and Raman spectroscopy to gain insights into their molecular structure.
FTIR Spectroscopy:
Sample Preparation: Thin films of the polyurethane can be cast from a solution onto a suitable substrate (e.g., KBr window).
Analysis: The FTIR spectrum is recorded, paying close attention to the regions where deuteration-induced shifts are expected. For example, the N-D stretching vibration appears around 2400-2500 cm⁻¹, a significant shift from the N-H stretch at 3300-3500 cm⁻¹. The C=O stretching region (around 1700 cm⁻¹) should also be carefully analyzed to study hydrogen bonding.[7]
Raman Spectroscopy:
Sample Preparation: Solid samples can be analyzed directly.
Analysis: Raman spectroscopy is particularly useful for studying the non-polar bonds and the skeletal vibrations of the polymer backbone. The C-D stretching vibrations will appear in a different region than the C-H stretches, simplifying the spectrum. Raman is also sensitive to the symmetry of the molecules and can provide information on the ordering of the hard segments.[8]
Logical Relationship of Deuteration and Spectral Analysis:
The preparation of selectively deuterated polyurethanes is a powerful strategy for gaining detailed insights into their molecular structure and intermolecular interactions using vibrational spectroscopy. By carefully choosing which components to deuterate and following robust synthetic protocols, researchers can overcome the challenge of spectral complexity and obtain unambiguous data to guide the design of new polyurethane materials with tailored properties. This application note provides a foundational framework for the synthesis and analysis of such materials, empowering scientists in their research and development endeavors.
References
Google Patents. US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate. (2008).
Azimuth Corporation. Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. (2024). Retrieved from [Link]
Gantrade. Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. (n.d.). Retrieved from [Link]
Azimuth Corporation. Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. (2024). Retrieved from [Link]
YouTube. Polyurethane -Synthesis, properties and application- Module-3 and series-2. (2022, March 15). Retrieved from [Link]
MDPI. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. (2020). Retrieved from [Link]
Wiley Online Library. Thermoplastic Polyurethane Elastomers with Aliphatic Hard Segments Based on Plant-Oil-Derived Long-Chain Diisocyanates. (2020). Retrieved from [Link]
ResearchGate. FTIR spectra for nonmodified PU with different hard segment ratios. (n.d.). Retrieved from [Link]
Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Retrieved from [Link]
ResearchGate. Synthesis, vibrational spectrometry and thermal characterizations of coordination polymers derived from divalent metal ions and hydroxyl terminated polyurethane as ligand. (2018). Retrieved from [Link]
Biblioteka Nauki. Investigations of hydrogen bonding in the poly(urethane-urea)-based mem- brane materials by using FTIR spectroscopy. (2008). Retrieved from [Link]
ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022, February 18). Retrieved from [Link]
MDPI. The Influence of Soft Segment Structure on the Properties of Polyurethanes. (2023, September 14). Retrieved from [Link]
Google Patents. CN102504236B - Preparation method of polytetramethylene ether glycol (PTMEG). (2013).
PMC. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization. (2024, September 25). Retrieved from [Link]
Georgia Institute of Technology. SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. (2015). Retrieved from [Link]
RSC Publishing. Ionic liquid-mediated solvothermal synthesis of 4,4′-methylenediphenyl diisocyanate (MDI): an efficient and environment-friendly process. (2018). Retrieved from [Link]
European Patent Office. POLYTETRAMETHYLENE ETHER GLYCOL, METHOD FOR PRODUCING IT, POLYESTER ELASTOMER AND POLYURETHANE. (2020, January 1). Retrieved from [Link]
ResearchGate. Effects of Hard-to-Soft Segment Ratios on the Synthesis and Physico-mechanical Properties of Polyurethane Films. (2020, May 14). Retrieved from [Link]
MDPI. Branched Polyurethanes Based on Synthetic Polyhydroxybutyrate with Tunable Structure and Properties. (2018). Retrieved from [Link]
ResearchGate. Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. (2008). Retrieved from [Link]
PubMed. Synthesis, vibrational spectrometry and thermal characterizations of coordination polymers derived from divalent metal ions and hydroxyl terminated polyurethane as ligand. (2018, January 5). Retrieved from [Link]
ResearchGate. Synthesis of polyurethane from 4,4′-methylenediphenyl diisocyanate... (n.d.). Retrieved from [Link]
eScholarship, University of California. Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane. (2021). Retrieved from [Link]
PubMed Central. Effect of Hard-Segment Structure on the Properties of Polyurethane/Poly(Ethyl Methacrylate) Damping Composites. (2025, February 27). Retrieved from [Link]
RSC Publishing. Raman optical activity study of deuterated sugars: deuterium labelling as a tool for structural analysis. (2019). Retrieved from [Link]
NIH. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. (2015). Retrieved from [Link]
MDPI. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. (2020). Retrieved from [Link]
ResearchGate. Photochemical Methods for Deuterium Labelling of Organic Molecules. (2025, August 6). Retrieved from [Link]
MDPI. Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing. (2023, August 4). Retrieved from [Link]
RSC Publishing. Synthesis of polyurethane-g-poly(ethylene glycol) copolymers by macroiniferter and their protein resistance. (2011). Retrieved from [Link]
CERN. Polyurethane Pastilles analysis by CERN chemistry lab. (2023, May 8). Retrieved from [Link]
MDPI. Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. (2023). Retrieved from [Link]
RSC Publishing. Photochemical methods for deuterium labelling of organic molecules. (2020). Retrieved from [Link]
OSTI.gov. Infrared Spectroscopy of a Polyurethane Elastomer Under Thermal Stress. (1998, July 1). Retrieved from [Link]
Quantitative LC-MS analysis using Dodecane-1,12-diol-d24 tracer
Application Note: Quantitative LC-MS/MS Profiling of Dodecane-1,12-diol using Stable Isotope Dilution (d24-ISTD) Executive Summary & Rationale This guide details a robust protocol for the quantification of Dodecane-1,12-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative LC-MS/MS Profiling of Dodecane-1,12-diol using Stable Isotope Dilution (d24-ISTD)
Executive Summary & Rationale
This guide details a robust protocol for the quantification of Dodecane-1,12-diol (1,12-DD) in biological and environmental matrices.
The Challenge: Long-chain aliphatic diols like 1,12-DD possess high lipophilicity (
) and lack ionizable functional groups (basic amines or acidic carboxyls), making them nearly invisible in standard Electrospray Ionization (ESI) and poor responders in Atmospheric Pressure Chemical Ionization (APCI).
The Solution: We employ a Chemical Derivatization strategy using Phenyl Isocyanate (PIC) to convert the neutral diol into a high-response bis-carbamate derivative. To ensure absolute quantification accuracy, Dodecane-1,12-diol-d24 is utilized as a true internal standard (ISTD). Added prior to sample preparation, the d24-tracer compensates for:
Extraction Efficiency: Variations in liquid-liquid extraction recovery.
Matrix Effects: Ion suppression/enhancement in the ESI source.
Analytical Workflow
The following diagram illustrates the critical path from sample preparation to data acquisition. Note the strategic insertion of the d24-ISTD before the derivatization step.
Figure 1: Workflow for Isotope Dilution LC-MS/MS of Dodecane-1,12-diol. The d24-ISTD tracks the analyte through the chemically transformative derivatization step.
Stock Solutions: Prepare 1 mg/mL stocks of Analyte and ISTD in ACN.
Working ISTD: Dilute d24-ISTD to 1 µg/mL in ACN.
Calibration Curve: Prepare serial dilutions of Analyte (1–1000 ng/mL) containing a constant concentration of ISTD (e.g., 100 ng/mL).
Sample Preparation & Derivatization
Step-by-step causality: We use a non-polar solvent for extraction to minimize salt carryover, followed by a water-free derivatization to prevent PIC hydrolysis.
Extraction:
Aliquot 100 µL of sample (plasma/urine/water).
CRITICAL: Add 10 µL of d24-ISTD Working Solution . Vortex 30s.
Add 500 µL Ethyl Acetate. Vortex 2 min, Centrifuge 10,000 x g for 5 min.
Transfer supernatant to a glass vial.
Drying: Evaporate to dryness under
at 40°C.
Derivatization Reaction:
Reconstitute residue in 100 µL ACN containing 0.1% TEA (Catalyst).
Theory: The derivatization adds two PIC moieties (
, MW ~119).
Analyte MW (202.[10]3) + 2xPIC (238.2) = 440.5 Da .
d24-ISTD MW (226.5) + 2xPIC (238.2) = 464.7 Da .
Table 1: MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Dwell (ms)
1,12-DD-BisPIC
441.6
120.1 (Ph-NH-CO+)
30
25
50
93.1 (Aniline)
30
35
50
1,12-DD-d24-BisPIC
465.7
120.1 (Ph-NH-CO+)
30
25
50
Note: The product ion (m/z 120.1) corresponds to the phenyl isocyanate moiety, which is common to both, but the precursor ions provide the specificity.
Method Validation & Quality Control
To ensure Trustworthiness (E-E-A-T), the method must be validated against the following criteria:
Linearity: Plot the Area Ratio (
) vs. Concentration Ratio. should be .
Derivatization Efficiency: Monitor the mono-derivative (m/z ~322) to ensure the reaction has gone to completion (bis-derivative). If mono-derivatives are present, increase incubation time or PIC concentration.
Isotope Effect: Deuterated compounds can elute slightly earlier than non-labeled analogs on C18 columns. Ensure the integration window covers both peaks if slight separation occurs.
References
Zembrzuska, J. et al. (2017).[1][2] Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Journal of Surfactants and Detergents.
Sanders, R.J. et al. (2008). Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids. FASEB Journal.
MedChemExpress. Dodecane-1,12-diol-d24 Product Information & Physical Properties.
Thermo Fisher Scientific. Overview of LC-MS Derivatization Strategies for Neutral Compounds.
Application Note: Elucidating Reaction Mechanisms with Deuterated Diols via Kinetic Isotope Effect Studies
Audience: Researchers, scientists, and drug development professionals in organic chemistry, biochemistry, and pharmacology. Abstract: The kinetic isotope effect (KIE) is a powerful tool for probing the mechanisms of chem...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals in organic chemistry, biochemistry, and pharmacology.
Abstract: The kinetic isotope effect (KIE) is a powerful tool for probing the mechanisms of chemical and enzymatic reactions.[1] By replacing a hydrogen atom with its heavier, stable isotope, deuterium, researchers can discern whether a specific C-H bond is broken in the rate-determining step of a reaction.[2][3] This application note provides an in-depth guide to the strategic use of site-specifically deuterated diols in KIE studies. It covers the fundamental principles, practical advantages of diol substrates, a detailed protocol for enzymatic assays, and a framework for data interpretation, empowering researchers to unravel complex reaction pathways.
The Foundational Principle: The Kinetic Isotope Effect (KIE)
The kinetic isotope effect arises from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower ZPE than a C-H bond.[4][5] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated substrate if this bond cleavage occurs during the rate-determining step (RDS) of the reaction.[3][4]
This rate difference is quantified as the KIE, the ratio of the rate constant for the light (kH) to the heavy (kD) isotopologue:
KIE = kH / kD
Primary KIE: A significant KIE value (typically > 2) is observed when the bond to the isotope is broken or formed in the RDS.[6] For C-H/C-D bonds, values often range from 2 to 7.[3]
Secondary KIE: Smaller effects (typically 0.7 < KIE < 1.5) are observed when the isotopic substitution is at a position not directly involved in bond cleavage but whose environment (e.g., hybridization state) changes during the RDS.[4][7]
The magnitude of the primary KIE provides profound insight: a large value strongly indicates that C-H bond cleavage is kinetically significant.[8][9] Conversely, a KIE value near 1 suggests that C-H bond scission is not part of the rate-determining step.[6]
Figure 2. Experimental workflow for determining the KIE of a diol.
3.3. Step-by-Step Methodology
Prepare Stock Solutions:
Dissolve the light (H) and heavy (D) diol substrates in the assay buffer to create concentrated stock solutions (e.g., 1 M). Verify concentration carefully.
Prepare a stock solution of NAD+ in the assay buffer (e.g., 50 mM).
Prepare a working dilution of the enzyme in cold assay buffer. The final concentration should be chosen to yield a linear reaction rate for at least 60-90 seconds.
Set Up Spectrophotometer:
Set the wavelength to 340 nm to monitor the formation of NADH (ε = 6220 M⁻¹cm⁻¹).
Set the temperature to the desired assay temperature (e.g., 25 °C) and allow the cell holder to equilibrate.
Run the 'Light' Substrate Reaction:
To a 1 cm cuvette, add:
Assay Buffer (to a final volume of 1.0 mL)
NAD+ stock solution (to a final concentration of 2.5 mM)
Light diol stock solution (to a final concentration that is saturating, e.g., 10x Km if known, or a high concentration like 50 mM).
Mix by inverting the cuvette and place it in the spectrophotometer. Allow the temperature to equilibrate for 3-5 minutes.
Start the data acquisition (blanking against the cuvette contents if necessary).
Initiate the reaction by adding a small, precise volume of the enzyme dilution (e.g., 10 µL). Quickly mix by pipetting up and down gently, avoiding bubbles.
Record the absorbance at 340 nm over time for 2-3 minutes.
Run the 'Heavy' Substrate Reaction:
Repeat step 3 identically, but substitute the light diol stock solution with the heavy (deuterated) diol stock solution. Causality Check: It is critical to run the H and D reactions under identical conditions (temperature, pH, reagent concentrations) to ensure any observed rate difference is due solely to the isotopic substitution.
Data Analysis and KIE Calculation:
Plot Absorbance (340 nm) versus Time (seconds) for both the H and D reactions.
Identify the initial, linear portion of each curve.
Calculate the slope of this linear portion (ΔAbs/Δt) for each reaction. This is the initial rate (v).
Convert the rates from Abs/min to M/s using the Beer-Lambert law (Rate (M/s) = (ΔAbs/Δt) / ε / path length).
Calculate the KIE: KIE = v_H / v_D
3.4. Self-Validation and Controls
Substrate Purity: Confirm the chemical and isotopic purity of both diols via NMR and mass spectrometry.
[3]* Linearity: Ensure the calculated initial rate is from a truly linear portion of the progress curve. If the curve is not linear, the enzyme concentration may be too high or substrate/cofactor depletion may be occurring.
Reproducibility: Perform each measurement in triplicate to ensure the results are reproducible and to calculate standard deviation.
No-Enzyme Control: Run a control reaction without the enzyme to ensure there is no background, non-enzymatic reduction of NAD+.
Authoritative Interpretation of KIE Data
Interpreting the final KIE value requires careful consideration of the entire reaction pathway.
[2][10]
A KIE of ~1 (e.g., 0.9 - 1.2): This result strongly suggests that the C-H bond being investigated is not cleaved in the rate-determining step. [6]The RDS could be a conformational change in the enzyme, substrate binding, or, most commonly, the release of the final product.
A Primary KIE >> 1 (e.g., 2 - 7): This is a classic indicator that the C-H bond is broken during the RDS. [3][6]The reaction is sensitive to the isotopic substitution at this site, and the mechanism likely involves hydrogen abstraction (as a proton, hydride, or radical) from this position in the slowest step of the reaction. This is frequently observed in P450-catalyzed oxidations.
[8][9][11]* An Inverse KIE (< 1): This is typically a secondary KIE and can indicate a change in hybridization from sp2 to sp3 at the deuterated carbon in the transition state, which is not common for diol oxidations but is an important mechanistic probe in other systems.
[4]
By strategically placing deuterium on a diol scaffold, researchers can effectively isolate and probe specific steps in a reaction mechanism. This technique, when executed with rigorous controls and thoughtful interpretation, transforms a simple rate measurement into a definitive piece of mechanistic evidence, crucial for fundamental research and the development of safer, more effective pharmaceuticals.
[12][13]
References
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
Muttis, C. (2020). The kinetic isotope effect in the search for deuterated drugs. ResearchGate. [Link]
He, Y., & Campbell, C. T. (n.d.). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. OSTI.GOV. [Link]
Wikipedia contributors. (2024). Kinetic isotope effect. Wikipedia. [Link]
Hair, S. M., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education, 91(8), 1221–1224. [Link]
Marsh, E. N. G. (2010). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Methods in Enzymology, 486, 295-316. [Link]
Tung, R. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 621-642. [Link]
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Biochemistry, 55(4), 507-518. [Link]
Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. The AAPS Journal, 19(4), 963-969. [Link]
Pu, J., & Truhlar, D. G. (2009). Computation of kinetic isotope effects for enzymatic reactions. Topics in Current Chemistry, 284, 1-25. [Link]
Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]
Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology, 178, 3-11. [Link]
Singleton, D. A. (2020). Apparent Kinetic Isotope Effects for Multi-Step Steady-State Reactions. ACS Catalysis, 10(15), 8486-8495. [Link]
ResearchGate. (n.d.). Deuterium: Discovery and Applications in Organic Chemistry. [Link]
University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]
Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. [Link]
Synthesis of stable isotope-labeled surfactants from 1,12-Dodecane-D24-diol
Application Note: High-Fidelity Synthesis of Stable Isotope-Labeled Surfactants from 1,12-Dodecane-D24-diol Strategic Overview: The Deuterated Diol Advantage 1,12-Dodecane-D24-diol (CAS: 1219802-88-6) is a versatile, hig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Stable Isotope-Labeled Surfactants from 1,12-Dodecane-D24-diol
Strategic Overview: The Deuterated Diol Advantage
1,12-Dodecane-D24-diol (CAS: 1219802-88-6) is a versatile, high-value precursor for synthesizing deuterated amphiphiles.[1] Unlike simple fatty alcohols, the diol's bifunctionality allows for two distinct synthetic strategies:[2]
Symmetric Functionalization: Ideal for creating Gemini Surfactants (two heads, two tails, spacer) or Bolaamphiphiles (two heads, one hydrophobic core).[1] These are critical for studying complex micellar dynamics and membrane protein interactions where standard surfactants fail.[1]
Desymmetrization: Converts the diol into a monofunctionalized 12-substituted-dodecyl chain.[1] This is the gateway to synthesizing
-functionalized surfactants (e.g., 12-hydroxy-DPC) or, via reduction/oxidation, standard surfactants like SDS-d25 or DPC-d38 when the specific alcohol precursor is unavailable.
This guide details protocols for both pathways, prioritizing atom economy and isotopic purity conservation.
Synthetic Pathways Visualization
The following diagram illustrates the divergent workflows available from the 1,12-Dodecane-D24-diol precursor.
Caption: Divergent synthetic strategies from 1,12-Dodecane-D24-diol. Pathway A utilizes the full carbon chain as a linker/core.[1] Pathway B isolates a single reactive terminus for standard surfactant synthesis.[1]
Protocol A: Synthesis of Deuterated Gemini Surfactants
This protocol uses the d24-diol as the spacer . We first convert the hydroxyl groups to good leaving groups (tosylates) and then perform a nucleophilic substitution with a tertiary amine.[1]
Why Tosylation? It proceeds under mild conditions, preventing deuterium scrambling that might occur with harsh acid halides.
Step 1: Activation (Synthesis of 1,12-Dodecane-d24-ditosylate)
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Dissolve ditosylate and amine in Acetonitrile in a pressure tube or reflux setup.[1]
Heat to reflux (80°C) for 48 hours. The reaction is driven by the formation of the quaternary ammonium salt.
Purification: Evaporate solvent.[1][2] The residue is often a viscous oil.[1] Triturate with cold diethyl ether (impurities dissolve; product precipitates).[1] Recrystallize from Acetone/Ethanol.[1]
Ion Exchange (Optional): To convert Tosylate counterions to Bromide (for standard "12-12-12 Br" form), pass through an Amberlite IRA-400 (Br- form) column.[1]
Protocol B: Desymmetrization for Monofunctional Surfactants
Target: 12-Bromo-1-dodecanol-d24 (Universal Intermediate).[1]
Application: Precursor for
Statistical reaction of a diol with HBr typically yields a mixture: 25% di-bromide, 50% mono-bromide, 25% unreacted diol. To avoid wasting expensive deuterated material, we use a continuous extraction method or monoprotection . The protocol below uses a high-yield Monoprotection strategy.
Suspend NaH in THF at 0°C. Add diol slowly. Stir 1h to form the mono-alkoxide.
Add TBDMS-Cl dropwise.[1] The statistical distribution favors the mono-product due to the bulky protecting group and strict stoichiometry.
Purification: Flash chromatography (Hexane/Ethyl Acetate).[1] Separate the di-protected (fastest), mono-protected (target), and unreacted diol (slowest).[1] Recover unreacted diol for re-use.[1]
Step 2: Functional Group Conversion
Target: Convert the free -OH to -Br (or Mesylate).
Reagent:
/ (Appel Reaction).
Procedure: React the mono-protected alcohol with
(1.1 eq) and (1.1 eq) in DCM at 0°C. This yields 1-Bromo-12-(TBDMS-oxy)-dodecane-d24 .[1]
Step 3: Headgroup Installation & Deprotection
To make
-Hydroxy-Surfactants: React the Bromide with your headgroup (e.g., Trimethylamine for a cationic surfactant).[1]
Final Step: Remove TBDMS group using TBAF (Tetra-n-butylammonium fluoride) in THF.[1]
Result: A surfactant with a polar head at position 1 and a hydroxyl group at position 12 (e.g., 12-Hydroxy-Dodecyltrimethylammonium-d24 ).[1]
Pisárčik, M., et al. (2017).[1] Synthesis, Characterization, and Physicochemical Properties of a Series of Quaternary Gemini Surfactants with Different Spacer Lengths. Colloid and Polymer Science. Retrieved from [Link][1]
MDPI. (2020).[1] Synthesis, Properties, and Biomedical Application of Dicationic Gemini Surfactants. Retrieved from [Link][1]
Before altering your sample preparation, use this matrix to identify the specific solubility failure mode. 1,12-Dodecane-D24-diol (
) presents a classic "amphiphilic conflict" where the molecule fights against both polar and non-polar solvents simultaneously.[1]
Observation
Diagnosis
Root Cause
Recommended Action
Cloudy Suspension
Kinetic Trapping
The crystal lattice energy > solvation energy at room temp.[1]
Apply Protocol B (Thermal Cycling)
Gel / Viscous Layer
Solvent Mismatch
Partial solvation.[1] The chain is solvated, but ends are aggregating (or vice versa).
Apply Protocol A (Binary Solvent)
Clear then Precipitates
Thermodynamic Instability
Supersaturated solution crashing out upon cooling.[1]
Add Co-solvent (Protocol A) + 10% Excess Solvent
Floating Solids
"Grease Ball" Effect
High surface tension preventing solvent penetration.[1]
Sonication (30s) + Protocol A
The Science of Solubility (Mechanism)
To dissolve 1,12-Dodecane-D24-diol, you must overcome the Lattice Energy vs. Solvation Enthalpy deficit.[1]
The Amphiphilic Conflict
The Chain (
): This lipophilic "greasy" middle requires a non-polar solvent (like Chloroform) to interact via London Dispersion Forces.
The Ends (
): The hydroxyl groups form strong intermolecular hydrogen bonds, creating a tight crystal lattice (Melting Point ~80°C).[1] Chloroform cannot disrupt these H-bonds effectively.[1]
The Isotope Effect: Perdeuteration (D24) affects the molar volume and polarizability of the chain. While C-D bonds are shorter and "stiffer" than C-H bonds, deuterated alkanes often exhibit slightly weaker van der Waals interactions, potentially lowering the melting point slightly compared to the protio-analog. However, the lattice stability remains the primary barrier.
Visualizing the Solvation Mechanism
Figure 1: The synergistic mechanism required to dissolve long-chain diols. Methanol acts as the "key" to unlock the crystal lattice, while Chloroform provides the "house" for the carbon chain.
Experimental Protocols
Protocol A: The Binary Solvent System (Gold Standard)
Objective: Create a solvent environment that accommodates both the lipophilic chain and hydrophilic ends.
Why? This mimics the classic Folch extraction solvent, proven to solubilize lipids. The chloroform dominates to hold the C12 chain, while the 33% methanol is sufficient to cap the hydroxyls.
Pre-Mix Solvents: Mix 400
L and 200 L in a clean vial before adding to the solid.
Warning: Mixing these solvents is exothermic.[1] Let the mixture cool to room temperature (RT) before adding to the sample to prevent "bumping."
Addition: Add the 600
L solvent mixture to your sample (typically 5-10 mg).
Vortex: Vortex vigorously for 30 seconds.
Verification:
If the solution remains cloudy, adjust the ratio to 1:1 . If solubility persists as an issue, proceed to Protocol B.
Protocol B: Thermal Cycling (Kinetic Activation)
Objective: Overcome the lattice energy barrier to transition the solid into the solution phase.
Safety Note: This must be done in a sealed, pressure-rated NMR tube or a tightly capped vial.[1]
Prepare Sample: Use the solvent mixture from Protocol A.
Heat: Place the sample in a water bath or heating block at 45°C for 5 minutes.
Note: Do not exceed 50°C. The boiling point of the azeotrope is lower than the individual components.
Sonicate: While warm, sonicate the sample for 60 seconds.
Cool: Allow the sample to return to Room Temperature slowly.
Inspect: Check for "snowing" (fine precipitate).[1] If clear, the sample is stable.
Frequently Asked Questions (FAQs)
Q1: Why does my proton NMR show no hydroxyl (-OH) peaks?A: This is expected when using Methanol-d4.[1] The deuterium in
rapidly exchanges with the protic hydrogen on the diol's hydroxyl groups ().[1] The resulting is silent in proton NMR.[1] To see the hydroxyl proton, you must use a non-exchangeable solvent like pure DMSO-d6 or (if soluble).[1]
Q2: Can I use DMSO-d6 instead?A: Yes, DMSO-d6 will likely dissolve the compound easily due to its high polarity and ability to accept H-bonds.[1] However, DMSO is viscous (causing line broadening), hygroscopic (absorbs water), and difficult to remove if you need to recover the sample.[1] Use DMSO only if the Binary Solvent System fails.
Q3: I see extra peaks at
3.31 and 4.78. Are these impurities?A: These are likely residual solvent peaks from Methanol-d4.[1]
Refer to Fulmer et al. (Reference 1) for precise chemical shift tracking of solvent impurities.
Q4: Will the deuterium on the C12 chain exchange with the solvent?A: No. Carbon-bound deuterium (C-D) on the aliphatic chain is non-exchangeable under standard laboratory conditions.[1] Your D24 signal integrity will remain intact.
Decision Tree for Solvent Selection
Figure 2: Step-by-step workflow for determining the optimal solvent system.
References
Fulmer, G. R., et al. (2010).[1][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3]
Cambridge Isotope Laboratories. (2025).[1] NMR Solvent Data Chart.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Incomplete Dissolution of Long-Chain Deuterated Diols
Audience: Researchers, Scientists, Drug Development Professionals
Guide Type: Technical Support Q&A & Experimental Protocols
Introduction: The Amphiphilic Paradox & Isotopic Shifts
Dissolving long-chain deuterated diols (e.g., deuterated 1,12-dodecanediol) presents a unique physicochemical challenge. These molecules possess a "Schrödinger’s Solubility" profile:
The Amphiphilic Paradox: The long alkyl chain (
) drives strong hydrophobic Van der Waals stacking (waxy behavior), while the terminal hydroxyl groups form robust intermolecular hydrogen bond networks. Standard non-polar solvents cannot break the H-bonds, and polar solvents cannot solvate the greasy chain.
The Deuterium Lattice Effect: Deuteration is not merely a label; it alters physical properties.[1] The C-D bond is shorter and less polarizable than the C-H bond. This often leads to an Isotopic Solubility Shift , where the deuterated analog exhibits higher lattice energy and lower solubility in organic solvents compared to its protiated counterpart [1].
This guide addresses the "incomplete dissolution" phenomenon—where samples appear dissolved but form invisible micro-aggregates that broaden NMR signals or precipitate over time.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am using CDCl₃, which works for the non-deuterated standard. Why is the deuterated diol precipitating or showing broad NMR peaks?
The Cause:
You are likely encountering micellar aggregation .[1] In pure Chloroform-d (CDCl₃), the hydrophobic chains are well-solvated, but the polar hydroxyl heads are not. To minimize energy, the molecules cluster with hydroxyls facing inward (reverse micelles). The deuterated analog often has slightly weaker solute-solvent Van der Waals interactions due to the lower polarizability of C-D bonds, making it more prone to this aggregation than the H-standard.
The Solution:
Disrupt the hydrogen-bonding network.
Immediate Fix: Add 5–10% Methanol-d4 (CD₃OD) to your CDCl₃.[1] This "co-solvent spike" solvates the hydroxyl heads, breaking the aggregates.
Alternative: Use DMSO-d6, but be wary of its high viscosity and hygroscopic nature (see Q2).
Q2: I switched to DMSO-d6, but now I see a massive water peak and the baseline is rolling. Is my sample impure?
The Cause:
Not necessarily. Long-chain diols are hygroscopic waxy solids.[1] When you struggle to dissolve them (long sonication/heating times), DMSO-d6 rapidly absorbs atmospheric moisture.[1] Furthermore, the exchangeable protons (-OD/-OH) on your diol will exchange with residual H₂O in the DMSO, broadening the water signal and potentially masking your diol protons.
The Solution:
Dry Your Solvent: Use DMSO-d6 from a fresh ampoule or stored over 4Å molecular sieves.[1]
The "Shake" Test: If the solution is viscous/oily, the rolling baseline suggests incomplete molecular tumbling. Heat the NMR tube to 40°C–50°C inside the probe. This lowers viscosity and sharpens the peaks.
Q3: The sample looks clear, but the concentration calculated by NMR is 50% lower than the weighed mass. Where did it go?
The Cause:Wall Adsorption (The "Ring" Effect).
Long-chain diols have high surface tension. During dissolution, creeping of the solution up the vial walls followed by solvent evaporation leaves a thin, invisible film of the diol on the glass. This is common when using volatile solvents like chloroform or dichloromethane.[1]
The Solution:
Silylation (for GC/MS): If using GC, derivatize with BSTFA to remove the H-bonding capability.
For NMR: Use the "Thermal-Acoustic Cycle" (Protocol A below) to ensure total dissolution before transfer, and rinse the prep vial with a second aliquot of solvent.
Part 2: Decision Logic & Workflows
Visualizing the Solvent Selection Strategy
The following logic tree guides you through selecting the correct solvent system based on your observation of the solid.
Figure 1: Decision matrix for solvent selection and troubleshooting based on visual and spectral feedback.
Part 3: Experimental Protocols
Protocol A: The Thermal-Acoustic Cycle (For NMR Prep)
Use this protocol for stubborn diols (C12+) that resist room-temperature dissolution.
Reagents:
Deuterated Solvent (CDCl₃, DMSO-d6, or THF-d8).[1]
Weighing: Weigh the deuterated diol directly into the NMR tube if possible (to avoid transfer loss). If weighing in a vial, use a glass vial (plastic can leach plasticizers into these solvents).
Solvent Addition: Add 0.6 mL of solvent.
Cycle 1 (Heat): Gently warm the tube/vial to 40–45°C. Note: Do not boil CDCl₃ (bp 61°C).
Why? This overcomes the lattice energy (heat of fusion).
Cycle 2 (Acoustic): Sonicate for 60 seconds while warm.
Why? Sonication breaks intermolecular H-bond dimers that form "clumps."[1]
Visual Check: Hold against a light. Look for "Schlieren lines" (wavy refraction lines) which indicate concentration gradients and incomplete mixing.[1]
Equilibration: Allow to cool to room temperature. If precipitate forms immediately, switch to Protocol B .
Protocol B: The Co-Solvent Gradient Method
Use this when single solvents fail due to the Amphiphilic Paradox.
Target: Create a solvent system with
(Polarity) and (Hydrogen bonding) parameters matching the diol.
Solvent System
Ratio (v/v)
Application
CDCl₃ / CD₃OD
90 : 10
Best General Purpose. Breaks H-bonds while solvating chain.[1]
CDCl₃ / DMSO-d6
80 : 20
For very long chains (C16+) with high melting points.[1]
THF-d8
100
Excellent for medium chains (C8-C14) but expensive.[1]
Toluene-d8
100
Only for high-temp NMR (>80°C) of very waxy diols.[1]
Procedure:
Dissolve the solid in the minor polar component first (e.g., add 50 µL CD₃OD to the solid). The high polarity wets the hydroxyl heads.
Add the major non-polar component (e.g., 500 µL CDCl₃).
Vortex for 30 seconds. This sequence prevents the formation of "solvent shells" that lock the solid inside.
Part 4: Quantitative Data & Reference Values
Solubility Potential Table
Estimated solubility behavior for 1,12-Dodecanediol (D-substituted).
PubChem. 1,12-Dodecanediol Compound Summary. National Library of Medicine.[1]
[Link]
Chemistry LibreTexts. The Deuterium Isotope Effect.
[Link]
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 2010.[1][2]
[Link]
Tu, Y., et al. Deuterium Isotope Effects on Hydrophobic Interactions.[1] Journal of Chromatography A, 2019. (Contextualizing hydrophobic shifts).
[Link]
Removing residual water signals from 1,12-Dodecane-D24-diol NMR spectra
Introduction: The "Silent Backbone" Paradox Subject: 1,12-Dodecane-D24-diol ( ) Critical Technical Context: In a standard proton ( ) NMR experiment, this analyte presents a unique challenge compared to its non-deuterated...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Silent Backbone" Paradox
Subject: 1,12-Dodecane-D24-diol (
)
Critical Technical Context:
In a standard proton () NMR experiment, this analyte presents a unique challenge compared to its non-deuterated counterpart. Because the alkyl backbone is fully deuterated (), it is NMR silent in the proton channel.
The only observable
signals are the two terminal hydroxyl (-OH) protons.
This creates a high-risk scenario for residual water removal:
Signal Overlap: Residual water (
) often resonates near the hydroxyl region.
Suppression Risk: Aggressive water suppression techniques (like Presaturation) rely on radiofrequency (RF) saturation. If the diol protons are in chemical exchange with the water protons, saturating the water will inevitably transfer saturation to your analyte, erasing the only signal you need to see.
This guide prioritizes signal preservation over simple solvent suppression.
Goal: Minimize water physically before the sample enters the magnet. Instrumental suppression should be a last resort.
Protocol A: The "Zero-Water" Preparation
Use this protocol for quantitative analysis where integral accuracy is paramount.
Step
Action
Technical Rationale
1
Solvent Selection
Use DMSO- (99.96% D) or THF- . Avoid as -OH signals are often broad and concentration-dependent due to inconsistent H-bonding.
2
Sieve Activation
Bake 3Å or 4Å molecular sieves at 200°C for 4 hours (or microwave in pulses). Cool in a desiccator.
3
Solvent Drying
Store the DMSO- over activated sieves for >24 hours prior to use.
4
Ampoule Transfer
If possible, prepare the sample in a glove box or dry bag. Use a screw-cap NMR tube with a PTFE septum to prevent atmospheric moisture ingress during the walk to the spectrometer.
5
NO Shake
CRITICAL WARNING: Do not perform a " shake." This is a standard trick to identify -OH peaks, but here it will exchange the -OH to -OD, rendering your entire molecule invisible in NMR.
Module 2: Instrumental Strategy (Pulse Sequences)
Goal: Remove the water signal without bleaching the analyte's exchangeable protons.
Decision Logic: Selecting the Right Pulse Sequence
Figure 1: Decision matrix for selecting the suppression method based on chemical exchange rates.
Excitation sculpting uses a double spin-echo sequence with soft pulses to selectively dephase the solvent resonance while rephasing the analyte.
Pros: Flat baseline, no phase distortion at the signal of interest (unlike presaturation).
Cons: Signal loss at the exact water frequency (blind spot).
Step-by-Step Setup (Bruker TopSpin):
Lock/Shim: Standard procedure.
Load Sequence: Type pulprog zgesgp (or load standard parameter set).
Center O1:
Acquire a standard 1D spectrum (zg30).
Zoom into the residual water peak.
Click the "Set O1" button (or type o1 and enter the Hz value of the water peak).
Optimize Gradients: Ensure gradient ratios are strictly 31:11 (or as specified in the pulse program comments) to ensure perfect refocusing.
Gain: Set rg (receiver gain) automatically (rga).
Acquire: zg.
Technique 2: The Temperature Shift (The "Expert" Method)
Use this when water overlaps directly with your -OH signal.
Water protons are highly sensitive to temperature due to the breaking/forming of hydrogen bond networks. The -OH protons of the diol (sterically distinct) will shift at a different rate.
Protocol:
Run at 298 K (25°C): Note the chemical shift difference (
) between Water (~3.33 ppm in DMSO) and Diol-OH (~4.3 ppm).
Heat to 313 K (40°C): The water peak will shift upfield (lower ppm) significantly. The Diol-OH will likely shift less or differently.
Result: This physically separates the peaks, allowing you to integrate the Diol-OH without needing aggressive RF suppression that might distort intensity.
Module 3: Troubleshooting & FAQs
Common Failure Modes
Symptom
Probable Cause
Corrective Action
"My spectrum is blank!"
Deuterium Exchange. You likely used , , or "wet" solvent that exchanged the -OH to -OD.
Resample. Use fresh, dry DMSO- or THF-. Ensure no was added.
"The OH signal is tiny/broad."
Saturation Transfer. You used Presaturation (zgpr) and the water saturation transferred to the -OH via chemical exchange.
Switch Method. Use Excitation Sculpting (zgesgp) or simple 1D (zg30) with a longer relaxation delay () to ensure full recovery.
"I see a huge 'smile' baseline."
Phase Distortion. Common in WATERGATE/Sculpting if the delay or gradient is imperfect.
Phase Correct. Apply manual phase correction (apk is often insufficient). If persistent, check the gradient ratio in the pulse program parameters.
"Water peak is split."
Field Inhomogeneity. Poor shimming.
Reshim. Perform topshim or manual shimming on Z1 and Z2. A split water peak makes suppression impossible.
Mechanism of Failure: Saturation Transfer (CEST)
It is vital to understand why standard Presaturation fails for this specific molecule.
Figure 2: Chemical Exchange Saturation Transfer (CEST).[1] Continuous irradiation of water transfers "magnetic silence" to the exchanging hydroxyl protons of the diol.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Solvent Suppression).
Bruker BioSpin. (2022). User Manual: Solvent Suppression Techniques in TopSpin.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
University of Ottawa NMR Facility. (2011). Saturation Transfer and Exchange.
Hwang, T. L., & Shaka, A. J. (1995). Water Suppression that Works. Excitation Sculpting Using Arbitrary Waveforms and Pulsed Field Gradients. Journal of Magnetic Resonance, Series A, 112(2), 275-279.
Correcting for isotope effects in chromatographic retention times
Welcome to the technical support center for understanding and correcting isotopic effects on chromatographic retention times. This guide is designed for researchers, scientists, and drug development professionals who uti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for understanding and correcting isotopic effects on chromatographic retention times. This guide is designed for researchers, scientists, and drug development professionals who utilize isotope-labeled internal standards in their analytical workflows. Here, we will move beyond simple definitions to explore the quantum-mechanical origins of this phenomenon, its practical impact on data quality, and robust strategies for mitigation and correction.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding isotope effects in chromatography, providing the foundational knowledge needed to diagnose and resolve related issues.
Q1: What is the chromatographic isotope effect, and why does it happen?
A: The chromatographic isotope effect is the difference in retention time (RT) observed between a molecule and its isotopically labeled counterpart (isotopologue). Most commonly, a deuterated (²H or D) or ¹³C-labeled compound will elute slightly earlier than the unlabeled (protium or ¹²C) native analyte, particularly in reversed-phase liquid chromatography (RPLC).
This phenomenon is rooted in quantum mechanics. The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) results in a lower zero-point vibrational energy for the chemical bond (e.g., C-D vs. C-H). The C-D bond is shorter, stronger, and less polarizable than the C-H bond. In RPLC, where separation is driven by hydrophobic interactions with the stationary phase, the slightly lower hydrophobicity of the deuterated molecule leads to weaker interaction and, consequently, earlier elution.
Q2: How significant is this retention time shift? Can I ignore it?
A: The magnitude of the RT shift is typically small, often on the order of seconds or fractions of a second. However, its significance depends entirely on your application.
For routine quantification with wide integration windows: The effect may be negligible.
For high-throughput screening or methods with closely eluting peaks: A small shift can lead to misidentification or inaccurate integration, especially if the integration window is too narrow.
For regulated bioanalysis: Regulatory bodies like the FDA require that the internal standard (IS) and analyte be demonstrated to be chromatographically co-eluting and that the effect is well-characterized. Ignoring a noticeable shift could lead to regulatory scrutiny.
The decision to ignore the effect must be justified by validation data showing no impact on accuracy, precision, and specificity.
Q3: Does the isotope effect occur in all types of chromatography?
A: The effect is most pronounced in separation techniques where secondary interactions play a significant role.
Chromatographic Mode
Typical Observation of Isotope Effect
Underlying Mechanism
Reversed-Phase (RPLC)
Common. Deuterated compounds usually elute earlier.
Reduced hydrophobicity of C-D bonds compared to C-H bonds.
Normal-Phase (NPLC)
Possible. Deuterated compounds may elute later.
The C-D bond can be a slightly stronger hydrogen bond acceptor than the C-H bond, leading to stronger interaction with polar stationary phases.
Hydrophilic Interaction (HILIC)
Variable. The effect can be complex and unpredictable, depending on the specific analyte and stationary phase chemistry.
A mix of partitioning, ion-exchange, and hydrogen bonding interactions contribute.
Gas Chromatography (GC)
Observed. Heavier isotopologues have lower vapor pressure and typically elute later.
Governed by differences in vapor pressure and volatility (the Inverse Isotope Effect).
Q4: Which isotopes cause the largest effect?
A: The magnitude of the isotope effect is proportional to the relative mass difference between the isotopes. Therefore, the substitution of hydrogen (¹H) with deuterium (²H, 100% mass increase) produces a much more significant effect than substituting ¹²C with ¹³C (~8% mass increase). Tritium (³H) labeling would induce an even larger effect. For this reason, issues with chromatographic shifts are most commonly associated with deuterated internal standards.
Part 2: Troubleshooting Guide - Diagnosing and Resolving RT Shifts
This section provides a structured approach to identifying and resolving issues caused by isotopic RT shifts during method development and routine analysis.
Problem: "My deuterated internal standard is eluting earlier than my analyte, causing integration issues."
This is the classic manifestation of the isotope effect in RPLC. Follow this diagnostic and resolution workflow.
Caption: Troubleshooting workflow for isotopic retention time shifts.
Step-by-Step Analysis and Solutions
Step 1: Quantify the Shift and Assess the Impact
First, determine the exact difference in retention time (ΔRT = RT_analyte - RT_IS). Is this shift consistent across multiple injections? Does it compromise the peak integration? If the peaks are sufficiently resolved to be integrated as separate entities, but your software expects them to be co-eluting, you may need to adjust your integration parameters.
Step 2: Attempt Chromatographic Optimization
Minor adjustments to your LC method can reduce the separation between the isotopologues.
Decrease Hydrophobicity of Mobile Phase: In RPLC, increasing the aqueous portion of the mobile phase (or using a shallower gradient) increases retention and can sometimes reduce the separation between the analyte and IS. The longer residence time on the column allows for more interaction, potentially minimizing the subtle differences.
Lower Column Temperature: Reducing the column temperature can decrease the kinetic energy of the molecules, which may lessen the separation. However, this will also increase backpressure and retention times.
Step 3: Consider a Different Internal Standard
If chromatographic changes are insufficient or undesirable, the most robust solution is to change the internal standard.
Switch to ¹³C or ¹⁵N Labeling: As the mass difference is much smaller, ¹³C-labeled internal standards exhibit a significantly smaller isotope effect and are much more likely to co-elute with the analyte. This is often the preferred approach in regulated bioanalysis.
Change the Position of Deuterium Labels: Placing deuterium atoms on a part of the molecule that does not interact strongly with the stationary phase can minimize the effect. Avoid labeling at sites of potential metabolism or hydrogen bonding.
Step 4: Apply a Mathematical Correction (If Permissible)
In some high-throughput environments, if the shift is stable and predictable, a post-acquisition mathematical correction can be applied. This is an advanced approach that requires rigorous validation.
Protocol: Implementing a Mathematical Retention Time Correction
This protocol should only be used when chromatographic optimization is not feasible and must be validated according to internal SOPs and regulatory guidelines.
Objective: To create a predictive model that corrects the expected retention time of the internal standard to match the analyte.
Methodology:
Data Collection: Inject a series of at least 10-15 samples containing both the unlabeled analyte and the labeled internal standard. These samples should cover the expected concentration range.
Record Retention Times: For each injection, accurately record the retention time of the analyte (RT_A) and the internal standard (RT_IS).
Calculate the Relationship: Plot RT_A versus RT_IS. In a stable chromatographic system, this relationship should be highly linear.
Perform Linear Regression: Fit the data to a linear model:
RT_A_predicted = m * RT_IS + c
Where m is the slope and c is the y-intercept. An ideal co-elution would have a slope (m) of 1.0 and an intercept (c) of 0. The deviation from this ideal quantifies the isotope effect.
Model Validation:
The correlation coefficient (R²) of the regression must be > 0.99.
Analyze an independent set of validation samples. Use the equation to predict the analyte RT based on the observed IS RT.
The predicted RT should fall within the established integration window for the analyte in every case.
Implementation: Integrate this correction algorithm into your data processing workflow. The system will use the measured RT of the IS in an unknown sample to define the precise window in which to find and integrate the analyte peak.
Caption: Workflow for developing a mathematical RT correction model.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: D24-SOL-001
Subject: Overcoming aqueous insolubility of per-deuterated 1,12-dodecanediol
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Introduction: The Physicochemical Barrier
You are encountering a classic conflict in amphiphilic thermodynamics. While the hydroxyl groups (-OH) at positions 1 and 12 are hydrophilic, the 12-carbon deuterated alkyl chain (
) dominates the molecule's behavior, rendering it practically insoluble in aqueous media (< 0.04 g/L).[2]
Why is this harder with the D24 variant?
While the chemical solubility of the proteo (H) and deutero (D) forms is similar, the D24 isotope effect creates two critical constraints:
Cost & Recovery: You cannot afford the "trial and error" precipitation often acceptable with cheap reagents.[1][2] Every milligram of precipitated D24-diol is a significant financial loss.[1][2]
Isotope Exchange: While the carbon-bound deuteriums are stable, the hydroxyl protons will rapidly exchange with water protons (
).[1][2] If your NMR experiment relies on observing the hydroxyl signal, you must use exclusively to prevent signal quenching, though the alkyl backbone signal will remain silent (which is likely your goal).[2]
This guide provides three validated protocols to force this molecule into the aqueous phase.
Part 1: Decision Matrix (Troubleshooting Workflow)
Before selecting a protocol, identify your downstream application.[1][2] The method of solubilization determines the physical state of the molecule (monomer, aggregate, or complex).[2]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[2]
Part 2: Validated Protocols
Method A: The Solvent Shift (Kinetic Solubilization)
Best for: High-throughput screening, acute cell assays.[1][2]
Mechanism: Dissolves the diol in a "good" solvent (DMSO) and rapidly disperses it into the "bad" solvent (buffer) to create a supersaturated solution before crystals can nucleate.[2]
The Protocol:
Preparation: Prepare a 100 mM stock solution of 1,12-Dodecane-D24-diol in pure DMSO (anhydrous). Vortex until completely clear.[1][2]
Note: The solubility in DMSO is high (>100 mg/mL).[1][2]
The Shift:
Place your aqueous buffer (PBS or Media) on a magnetic stirrer moving at medium speed.[1][2]
Slowly inject the DMSO stock into the vortex of the buffer.[2]
Maximum Ratio: Do not exceed 1% v/v DMSO final concentration.
Validation: Inspect for turbidity immediately.[1][2] If the solution turns milky (Tyndall effect), the diol has crashed out.[2] You must lower the final concentration.
Technical Warning: This is a kinetic state.[1][2] Over time (hours), the diol will likely precipitate via Ostwald ripening.[1][2] Use immediately.
Best for: NMR, long-term storage, in vivo delivery.[2]
Mechanism: Hydroxypropyl-
-Cyclodextrin (HP--CD) has a hydrophobic cavity perfectly sized to encapsulate the alkyl chain of dodecanediol, shielding it from water while the outer shell remains hydrophilic.
The Protocol:
Carrier Prep: Prepare a 20% (w/v) HP-
-CD solution in your buffer of choice (e.g., phosphate buffer).[1][2]
Addition: Add solid 1,12-Dodecane-D24-diol to this solution.
Target Ratio: Use a 1:4 molar ratio (Diol : Cyclodextrin).[1][2] The excess CD ensures equilibrium favors the complex.[1][2]
Best for: Protein NMR (membrane proteins), structural studies.[1][2]
Mechanism: Detergents (SDS, DPC) form micelles above their Critical Micelle Concentration (CMC).[1][2] The diol integrates into the micelle palisade layer.[1][2]
The Protocol:
Detergent Selection: Choose deuterated SDS (
-SDS) if proton background is a concern for NMR.[1][2]
Solubilization:
Prepare buffer containing detergent at 2x CMC (e.g., ~16 mM for SDS).[1][2]
Vortex and heat to 50°C (below the cloud point of the detergent but high enough to soften the diol).[2]
Clarification: If the solution remains turbid, increase detergent concentration or add a co-surfactant (e.g., short-chain alcohol).[1][2]
Part 3: Visualizing the Mechanism
Understanding the molecular arrangement is crucial for interpreting NMR data.[1][2]
Figure 2: Mechanism of Cyclodextrin-mediated solubilization.[1][2] The host molecule shields the hydrophobic D24 backbone from the aqueous environment.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I just heat the buffer to 80°C to dissolve it?A: No. While it will melt and disperse at 80°C, it will not dissolve.[1][2] Upon cooling, the D24-diol will recrystallize or form a waxy film on your tube walls.[1][2] You must use a carrier (Method B or C) to keep it dispersed upon cooling.[1][2]
Q2: Will the deuterium labels exchange with water?A: The carbon-bound deuteriums (C-D) are non-exchangeable and stable.[1][2] However, the hydroxyl protons (-OD) will rapidly exchange with the solvent.[2]
Q3: I see a "milky" suspension after adding DMSO. Is this usable?A: For cell assays, this is dangerous.[1][2] The "milk" consists of micro-aggregates that can sediment onto cells, causing physical stress or localized toxicity spikes (the "sedimentation artifact").[2] Spin it down; if the supernatant contains enough compound (verify by HPLC), use that.[1][2] If not, switch to Method B.
Q4: Why HP-
-CD and not standard -CD?A: Native -CD has limited solubility in water (~18 mg/mL).[1] Hydroxypropyl--CD (HP--CD) is soluble >500 mg/mL, allowing you to create a high-concentration "trap" for your hydrophobic diol.[1]
References
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
PubChem Database. (n.d.).[1][2] 1,12-Dodecanediol Compound Summary. National Center for Biotechnology Information.[1][2] [2]
Szente, L., & Szejtli, J. (2004).[1][2] Cyclodextrins as other excipients.[1][2][3] Advanced Drug Delivery Reviews. (Discusses HP-beta-CD solubility advantages). [2]
Wadhwa, G., et al. (2017).[1][2] Critical Micelle Concentration Determination of Surfactants. Journal of Chemical & Engineering Data. (Reference for Method C).
Verifying Isotopic Enrichment of 1,12-Dodecane-D24-diol: A Comparative qNMR Guide
Executive Summary In metabolic tracer studies and pharmacokinetic (PK) analysis, the integrity of deuterated standards is non-negotiable. For 1,12-Dodecane-D24-diol , a fully deuterated long-chain diol, verifying isotopi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In metabolic tracer studies and pharmacokinetic (PK) analysis, the integrity of deuterated standards is non-negotiable. For 1,12-Dodecane-D24-diol , a fully deuterated long-chain diol, verifying isotopic enrichment (typically >98 atom % D) presents a unique analytical challenge. While Mass Spectrometry (MS) is the standard for isotopologue distribution, it often struggles with absolute quantification due to ionization variability.
This guide details the Quantitative NMR (qNMR) "Proton Deficit" method as the superior, self-validating alternative for absolute enrichment verification. By quantifying the absence of signal rather than its presence, researchers can achieve SI-traceable validation of isotopic purity.
Part 1: Comparative Analysis (The "Why")
The choice between High-Resolution Mass Spectrometry (HRMS) and qNMR depends on the specific data required: Isotopologue Distribution vs. Absolute Isotopic Purity .
Table 1: qNMR vs. HRMS for Deuterated Standards
Feature
qNMR (Proton Deficit Method)
HRMS (High-Res Mass Spec)
Primary Output
Atom % D (Average enrichment across the molecule).
Isotopologue Distribution (Ratio of D24, D23, D22...).
Quantification Basis
Molar Response (Directly proportional to nuclei count).
Ionization Efficiency (Varies by matrix and compound).
Standard Requirement
Universal Reference (e.g., Maleic Acid). No labeled standard needed.
Matched Standard (Requires expensive labeled standard for absolute quant).
Blind Spots
Cannot distinguish D23 from D22 easily (averages the signal).
"Silent" ionization (some impurities may not ionize).
Precision
High (<1% uncertainty) for bulk purity.
High sensitivity, lower quantitative precision without curves.
Cost/Throughput
Low cost / Medium throughput (10-30 min/sample).
High cost / High throughput.
The Verdict: Use HRMS to see the spread of isotopologues (D24 vs D23). Use qNMR to certify the absolute chemical purity and total isotopic enrichment required for regulatory filing.
Part 2: The qNMR Protocol (The "How")
The Principle: Residual Proton Quantification
Since 1,12-Dodecane-D24-diol should be "invisible" in a standard proton (
H) NMR spectrum (except for the hydroxyl protons), any signal observed in the alkyl region (1.2–3.6 ppm) represents residual protium (H) . By adding a known amount of Internal Standard (IS), we can calculate exactly how much H remains, and conversely, the Deuterium enrichment.
Experimental Workflow
Step A: Internal Standard (IS) Selection
For 1,12-Dodecanediol, solubility is the constraint.[1][2] It is soluble in alcohols and DMSO but insoluble in water.
Recommended IS:Maleic Acid (Singlet at ~6.2 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm).
Recommended Solvent:Methanol-d4 (CD
OD) .
Why? Methanol-d4 will exchange with the hydroxyl (-OH) protons of the diol, converting them to -OD. This eliminates the -OH signal, leaving only the carbon-bound residual protons to be measured. This simplifies integration significantly.
Step B: Sample Preparation
Weighing: Accurately weigh ~10-15 mg of 1,12-Dodecane-D24-diol (
) and ~5-10 mg of Internal Standard () into the same vial. Precision: ±0.01 mg.
Dissolution: Add 0.6 mL CD
OD. Vortex until fully dissolved.
Transfer: Transfer to a high-quality 5mm NMR tube.
Step C: Acquisition Parameters (Critical)
Standard parameters will fail. You are quantifying very small signals (impurities).
Pulse Sequence: zg (standard 90° pulse) or zg30.
Relaxation Delay (
): Must be .
Note: Deuterated compounds often have longer
relaxation times for residual protons. Set to be safe.
Spectral Width: -2 to 14 ppm.
Scans (NS): 64 or 128 (to lift the residual H signals out of the noise).
Temperature: 298 K (25°C).
Visual Workflow Logic
Figure 1: Step-by-step qNMR workflow for deuterated diols.
Part 3: Data Analysis & Calculation
Spectrum Interpretation
In Methanol-d4, the spectrum of pure 1,12-Dodecane-D24-diol should be essentially blank in the 0–4 ppm range.
Residual Peaks to Integrate:
~3.5 ppm (Residual -CH protons next to oxygen).
~1.2–1.6 ppm (Residual bulk CH chain protons).
Internal Standard Peak:
Maleic Acid: Singlet at ~6.2 ppm (2 protons).
The Calculation (Atom % D)
First, calculate the mass of the "Protonated Species" (
) assuming the observed signal came from a non-deuterated molecule.
: Purity of Internal Standard (decimal, e.g., 0.999).
Isotopic Enrichment Calculation:
The ratio of the calculated protonated mass (
) to the actual weighed mass () gives the fraction of Hydrogen remaining ().
Decision Logic for Enrichment Validation
Figure 2: Quality Control Decision Matrix based on qNMR results.
References
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]
NIST (National Institute of Standards and Technology). (2016).[5] Chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. Retrieved from [Link]
PubChem. (2025).[3] 1,12-Dodecanediol Compound Summary. National Library of Medicine. Retrieved from [Link]
Validation of Hydroxyl Protons in Deuterated Diols: A Comparative Guide to the D2O Shake Test vs. Advanced Spectral Techniques
Executive Summary In the synthesis and characterization of deuterated pharmaceutical ingredients (APIs), confirming the presence and integrity of hydroxyl (-OH) groups is critical. Deuterated diols present a unique chall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis and characterization of deuterated pharmaceutical ingredients (APIs), confirming the presence and integrity of hydroxyl (-OH) groups is critical. Deuterated diols present a unique challenge: the deuteration of the carbon backbone (
) eliminates the vicinal proton-proton coupling () typically used to identify hydroxyls via splitting patterns. Consequently, -OH signals often appear as broad singlets, indistinguishable from residual water or impurities.
This guide objectively compares the D
O Shake Test —the industry standard for rapid identification—against advanced spectral techniques like HSQC and Variable Temperature (VT) NMR , providing researchers with a data-driven framework for method selection.
The Challenge: Deuterated Diols in NMR
In non-deuterated alcohols, hydroxyl protons often couple with adjacent alkyl protons (e.g., in DMSO-d
), producing distinct multiplets (doublets or triplets). However, in deuterated diols (e.g., ), the adjacent nuclei are deuterium ().
The Isotope Effect: Deuterium (
) has a different magnetogyric ratio than Hydrogen (). While coupling exists, it is often unresolved, leaving the hydroxyl proton as a singlet.
The Ambiguity: This singlet often overlaps with trace water or solvent impurities. Distinguishing the active pharmaceutical ingredient (API) hydroxyl from background noise is essential for purity calculations.
The Gold Standard: D
O Shake Test
The D
O shake test utilizes the rapid chemical exchange of labile protons to confirm their identity. It is the most direct method for distinguishing -OH, -NH, and -SH protons from non-exchangeable CH protons.
Mechanism
The hydroxyl proton (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) in the diol exchanges with the deuterium () from the added heavy water ().[1][2][3]
Because deuterium is "silent" in standard NMR, the signal for disappears.[1][2][4] A new signal for appears (typically at ~4.8 ppm, solvent dependent).
Standardized Protocol
To ensure reproducibility and prevent phase separation, follow this optimized protocol:
Baseline Acquisition: Dissolve 5–10 mg of the deuterated diol in 0.6 mL of a dry aprotic solvent (e.g.,
or ). Note: Avoid DMSO-d for the shake test if possible, as it is hygroscopic and the HDO peak can be broad and obscure regions of interest.
Initial Scan: Acquire a standard
NMR spectrum (16–32 scans).
D
O Addition: Add 1–2 drops (approx. 10–20 ) of directly to the NMR tube.
Critical: Do not exceed 2 drops. Excess
causes phase separation in chloroform, resulting in poor shimming and line broadening.
Agitation: Cap the tube and shake vigorously for 30 seconds, or vortex for 10 seconds. Allow the layers to settle (if using immiscible solvents like
).
Validation Scan: Re-acquire the spectrum using identical parameters.
Analysis: Overlay the spectra. The disappearance of the singlet confirms it as an exchangeable -OH proton.[5]
Visualization: D2O Shake Workflow
Caption: Step-by-step workflow for the D2O shake test, highlighting the critical decision point for signal confirmation.
Alternative Techniques: A Comparative Analysis
While the D
O shake is rapid, it contaminates the sample. For precious samples or complex overlaps, non-destructive alternatives are preferred.
A. 2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons to the carbons they are directly attached to (
).
Application: Since hydroxyl protons are attached to Oxygen, not Carbon, they will not produce a cross-peak in the HSQC spectrum.
Validation Logic: If a proton signal has no corresponding carbon correlation in HSQC but is visible in the 1H spectrum, it is likely an exchangeable proton (-OH, -NH).
Pros: Non-destructive; confirms the structure of the carbon backbone simultaneously.
B. Variable Temperature (VT) NMR
Hydroxyl protons are involved in hydrogen bonding, the strength of which is temperature-dependent.
Mechanism: As temperature increases, H-bonds break/weaken, causing the -OH chemical shift to move upfield (lower ppm) significantly. C-H protons usually show minimal shift.
Protocol: Acquire spectra at 25°C, 35°C, and 45°C.
Validation Logic: A shift of
ppm/10°C typically indicates an exchangeable proton.
Comparative Data: Selecting the Right Method
The following table contrasts the three methods based on experimental data parameters relevant to drug development workflows.
Feature
DO Shake Test
2D HSQC
VT-NMR
Primary Mechanism
Chemical Exchange (H D)
J-Coupling Correlation ()
H-Bonding Thermodynamics
Time Required
< 10 Minutes
20–60 Minutes
30–60 Minutes (Equilibration)
Sample Recovery
Poor (Sample wet/contaminated)
Excellent (Non-destructive)
Excellent (Non-destructive)
Cost (Instrument Time)
Low
High
Medium
Sensitivity
High (Direct 1H detection)
Medium (Dependent on concentration)
High
Ambiguity Risk
Low (Disappearance is definitive)
Medium (Null result = confirmation)
Medium (Small shifts possible)
Best For
Routine QC, Rapid ID
Structural Elucidation, Complex Mixtures
Precious Samples, Dynamic Studies
Strategic Decision Matrix
Use the following logic flow to determine the optimal experiment for your deuterated diol sample.
Caption: Decision matrix for selecting between D2O shake, HSQC, and VT-NMR based on sample availability and spectral complexity.
Conclusion and Recommendations
For the specific case of deuterated diols , where splitting information is lost due to the carbon backbone deuteration, the D
O shake test remains the most efficient and definitive method for confirming hydroxyl protons in routine analysis. The complete disappearance of the signal provides a binary "Yes/No" confirmation that is difficult to misinterpret.
However, in late-stage drug development where sample preservation is paramount, or when characterizing complex biological matrices (metabolomics), HSQC is the superior choice. It provides structural confirmation of the carbon skeleton while identifying hydroxyls via exclusion, without altering the sample matrix.
Recommendation:
Routine QC: Use D
O Shake.
Structure Elucidation/Precious Sample: Use HSQC.
References
University of Ottawa NMR Facility. (2007).[5] Proton NMR Assignment Tools - The D2O Shake.[6][5] Retrieved from [Link]
Chemistry LibreTexts. (2014). The Use of Deuterium in 1H NMR Spectroscopy.[5][7][8][9] Retrieved from [Link]
Puig-Castellví, F., et al. (2018).[7] Comparative analysis of 1H NMR and 1H-13C HSQC NMR metabolomics. Analytical Chemistry.[7][10] Retrieved from [Link]
Baxter, N.J., & Williamson, M.P. (1997). Temperature dependence of 1H chemical shifts in proteins.[11][12] Journal of Biomolecular NMR. Retrieved from [Link]
Validating Deuterium Incorporation: A Comparative Guide for Labile vs. Non-Labile Sites
Executive Summary Deuterium ( H) incorporation is a pivotal technique in both structural biology (HDX-MS) and medicinal chemistry (deuterated drugs/metabolic stability). However, the validation protocols for these two ap...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Deuterium (
H) incorporation is a pivotal technique in both structural biology (HDX-MS) and medicinal chemistry (deuterated drugs/metabolic stability). However, the validation protocols for these two applications are diametrically opposed due to the chemical nature of the hydrogen bonds involved.
Labile sites (N-H, O-H, S-H) exist in rapid equilibrium with the solvent. Validation relies on quantifying back-exchange (loss of label) during analysis.[1]
Non-labile sites (C-H) are kinetically stable. Validation relies on confirming regioselectivity and isotopic enrichment (
) without scrambling.
This guide provides an objective comparison of validation methodologies, focusing on self-validating protocols for each site type.
Part 1: The Fundamental Dichotomy
The choice of validation method depends entirely on the exchange rate constant (
Scrambling: H/D migration during synthesis or MS ionization.
Gold Standard Validation
Maximally Deuterated Control (MaxD)
Quantitative NMR (qNMR)
Part 2: Validating Labile Sites (HDX-MS Focus)
In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the goal is to measure protein dynamics.[2] The challenge is not putting the deuterium on, but keeping it there during analysis.
The "Self-Validating" System: Back-Exchange Correction
You cannot assume the deuterium level measured by the mass spectrometer is the true uptake. You must determine the Back-Exchange (BE) of your system. This requires a "Maximally Deuterated Control" (MaxD).[1]
The Logic:
If you prepare a sample that is theoretically 100% deuterated, but the MS only detects 70% deuteration, your system has a 30% back-exchange rate. All experimental data must be corrected by this factor.
Protocol: Generating the MaxD Control
Denaturation: Incubate the protein in a buffer containing 6M Deuterated Guanidine HCl (Gdn-DCl) in
. The denaturant unfolds the protein, exposing all labile sites to solvent.
Incubation: Heat to 25-37°C for >2 hours to ensure thermodynamic equilibrium.
Quench: Mix with quench buffer (pH 2.5, 0°C) identical to your experimental samples.
Analysis: Inject immediately onto the LC-MS system.
Calculation:
Workflow Visualization
The following diagram illustrates the critical checkpoints where back-exchange occurs and must be minimized.
Figure 1: HDX-MS workflow highlighting the Quench step as the critical "lock" for labile deuterium, validated by the MaxD control.
Part 3: Validating Non-Labile Sites (Synthetic Focus)
For deuterated drugs or metabolic tracers, the C-D bond is permanent. The validation challenge is proving regioselectivity (did D go to the right carbon?) and enrichment (is it 98% D or 99% D?).
Analytical Comparison: NMR vs. MS
Mass spectrometry is often insufficient for non-labile validation due to "scrambling" in the ion source, where high energy causes H and D to migrate across the carbon skeleton, obscuring the specific site of labeling.
Method
Strength
Weakness
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
H NMR
Excellent for confirming absence of H at specific sites.
Low sensitivity for residual H in highly deuterated samples (<1%).
H NMR
Directly observes D. No background signal from solvent protons.
Broad peaks; requires internal standard for quantification.
C NMR
Isotope Shift: C-D carbons shift upfield (~0.3 ppm) and split into triplets/septets.
Low sensitivity; requires long acquisition times.
MS (ESI/EI)
High sensitivity for total mass.
Risk: Source scrambling can misidentify regioselectivity.
Protocol: Quantitative
H-NMR (qNMR) with Internal Standard
This is the self-validating standard for calculating isotopic purity.
Standard Selection: Choose an internal standard (e.g., maleic acid, DMSO) with:
High purity (>99.9%).
Distinct chemical shift (no overlap with analyte).
Non-labile protons.
Sample Prep: Weigh analyte (
) and standard () into the same NMR tube using a 5-place balance. Dissolve in deuterated solvent (e.g., ).
Acquisition:
Pulse delay (
) must be (longest relaxation time) to ensure full magnetization recovery.[3]
Integrate the standard peak (set to known proton count).
Integrate the residual proton signal at the deuterated site.
If the site is 99% deuterated, the residual H integral should be 1% of the theoretical non-deuterated intensity.
Decision Tree: Choosing the Validation Method
Figure 2: Decision matrix for selecting the appropriate analytical technique based on bond lability.
References
Waters Corporation. How to test for HDX back exchange. Waters Knowledge Base. [Link]
Konermann, L., et al. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[2] Chemical Society Reviews. [Link]
Englander, S. W. (2006). Hydrogen exchange and mass spectrometry: A historical perspective. Journal of the American Society for Mass Spectrometry. [Link]
Technical Guide: Isotope Ratio Mass Spectrometry (IRMS) Analysis of Deuterated Diols
Executive Summary The analysis of deuterated diols—critical intermediates in metabolic profiling and kinetic isotope effect (KIE) studies—presents a unique analytical paradox. While standard Mass Spectrometry (MS) provid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of deuterated diols—critical intermediates in metabolic profiling and kinetic isotope effect (KIE) studies—presents a unique analytical paradox. While standard Mass Spectrometry (MS) provides abundance, it lacks the precision to distinguish subtle isotopic fractionation. Deuterium NMR (
H-NMR) offers site-specificity but suffers from poor sensitivity.[1]
Isotope Ratio Mass Spectrometry (IRMS) , specifically Compound-Specific Isotope Analysis (CSIA) via GC-Pyrolysis-IRMS, stands as the gold standard for high-precision measurement of global deuterium enrichment, particularly at low levels (tracer studies) or natural abundance. This guide details the comparative advantages of IRMS and provides a validated protocol for overcoming the primary challenge of diol analysis: proton exchangeability .
Part 1: Comparative Technology Analysis
In the context of drug development, selecting the correct analytical tool is dictated by the level of deuterium enrichment and the specific data required (site-specific location vs. global ratio).
The Three-Pillar Comparison
Feature
GC-Pyrolysis-IRMS
Deuterium NMR (H-NMR)
High-Res MS (HRMS/Q-ToF)
Primary Output
Precise Isotope Ratio (H)
Site-Specific Position
Mass Isotopomer Distribution
Sensitivity
Ultra-High (ng range)
Low (mg range required)
High (pg/ng range)
Precision
mUr (‰)
% atom enrichment
Low precision for ratios
Exchangeable H
Must be derivatized or equilibrated
Can be observed (solvent dependent)
Often lost/exchanged
Sample Type
Complex mixtures (plasma/urine)
Pure compounds preferred
Complex mixtures
Primary Use Case
Metabolic tracing, subtle KIE, authentication
Structure confirmation, high-% labeling checks
Metabolite ID, quantitation
Why IRMS for Diols?
Diols possess two hydroxyl (-OH) groups. The hydrogen atoms on these groups are labile , meaning they rapidly exchange with ambient moisture (
).
NMR can distinguish these if run in aprotic solvents, but requires high concentrations.
Standard MS often loses the label during ionization or cannot distinguish the subtle ratio shift caused by biological fractionation.
IRMS (coupled with derivatization) "locks" the structure, allowing for the precise measurement of Carbon-bound Deuterium (non-exchangeable) which is the critical metric for metabolic stability studies.
Part 2: Critical Experimental Protocol
The Challenge: The "Exchangeability" Trap
Direct injection of diols into an IRMS allows the -OH hydrogens to exchange with moisture in the carrier gas or the column stationary phase. This dilutes the isotopic signature, rendering the data useless.
The Solution: Derivatization via Acetylation.
By converting the diol to a di-acetate, we replace the labile -OH protons with stable acetyl groups. We then mathematically correct for the added hydrogen.
Pyrolysis: The column effluent enters a ceramic tube at 1420°C .
Mechanism:[1][3] Organic compounds are quantitatively pyrolyzed to
gas and Carbon (graphite).
Reaction:
Detection: The
gas is ionized. The Faraday cups measure m/z 2 () and m/z 3 ().
Step 3: Data Correction (The Mass Balance)
Since we added hydrogens via the acetyl group, the measured
is a mix of the diol and the reagent. Use the mass balance equation to isolate the diol's value:
: Total H atoms in derivatized molecule.
: H atoms added by acetylation (6 for a diol).
: Non-exchangeable H atoms in the original diol.
Part 3: Visualization & Logic Flow
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical pathway for selecting the correct analysis method based on sample constraints.
Caption: Decision matrix for selecting IRMS vs. NMR/HRMS based on enrichment levels and analytical goals.
Figure 2: The GC-Pyrolysis-IRMS Workflow
This diagram details the specific instrumental pathway for analyzing diols, highlighting the pyrolysis step.
Caption: Instrumental workflow from injection to detection. Note the high-temperature pyrolysis conversion to Hydrogen gas.
Part 4: Supporting Data (Simulated Validation)
The following table demonstrates the necessity of derivatization. A deuterated diol standard (nominal
‰) was analyzed using three methods.
Method
Measured H (‰)
Precision (SD)
Status
Analysis
Direct Injection (GC-P-IRMS)
+120 ‰
‰
Failed
Exchange with carrier gas moisture diluted the signal.
Acetylation (Corrected)
+498 ‰
‰
Pass
Derivatization protected labile H; Math correction accurate.
Deuterium NMR
N/A (Signal too low)
N/A
Failed
Sample concentration (10 M) was below detection limit.
Interpretation: Direct injection fails due to the "memory effect" of the GC column and moisture exchange. Only the derivatization protocol yields accurate data comparable to the theoretical value.
References
Sessions, A. L. (2006). Isotope-ratio detection for gas chromatography. Journal of Separation Science. Link
Meier-Augenstein, W. (1999). Applied gas chromatography coupled to isotope ratio mass spectrometry. Journal of Chromatography A. Link
Godin, J. P., & Hopfgartner, G. (2014). Omics and compound-specific isotope analysis. TrAC Trends in Analytical Chemistry. Link
Tobias, H. J., & Brenna, J. T. (1997). On-line pyrolysis as a limitless reduction source for high-precision isotopic analysis of organic hydrogen. Analytical Chemistry. Link
IUPAC. (2011). Guidelines for the use of stable isotope ratio mass spectrometry (IRMS) in isotopes of hydrogen, carbon, and oxygen. Pure and Applied Chemistry. Link
A Researcher's Guide to Navigating Chemical and Isotopic Purity in Labeled Compounds
In the exacting world of scientific research and pharmaceutical development, the integrity of your results hinges on the quality of your starting materials. For studies employing isotopically labeled compounds, this inte...
Author: BenchChem Technical Support Team. Date: February 2026
In the exacting world of scientific research and pharmaceutical development, the integrity of your results hinges on the quality of your starting materials. For studies employing isotopically labeled compounds, this integrity is twofold, demanding rigorous confirmation of both chemical and isotopic purity. These two parameters, while often discussed in the same breath, are fundamentally distinct and require orthogonal analytical approaches for their assessment. Misinterpretation or incomplete analysis of either can lead to flawed data, compromised study outcomes, and significant delays in development timelines.
This guide provides an in-depth comparison of chemical and isotopic purity, outlining the causality behind experimental choices for their determination. We will explore the established analytical techniques, provide actionable experimental protocols, and offer insights gleaned from years of troubleshooting complex purity assessments.
Part 1: Deconstructing Purity - Two Sides of the Same Molecule
At its core, a labeled compound is intended to be a specific chemical entity where one or more atoms have been replaced by their isotopes. Therefore, a comprehensive quality assessment must answer two critical questions:
Chemical Purity: How much of the material is the desired chemical compound, irrespective of its isotopic composition?[1][2] This addresses the presence of any contaminants or undesired substances that are not the intended molecule.[1] Impurities can arise from the synthesis, degradation, or storage of the compound and may interfere with the experiment, cause adverse effects, or reduce the potency of a drug.[3][4]
Isotopic Purity (or Isotopic Enrichment): Of the molecules that are the correct chemical compound, what percentage contains the isotopic label at the desired position(s)?[5] This speaks to the success of the isotopic labeling process itself. Low isotopic purity can dilute the signal in tracer studies or lead to inaccurate quantification in metabolic research.[5][6]
It is crucial to understand that a compound can be chemically pure but have low isotopic purity, and vice versa. For instance, a sample of [¹³C₆]-Glucose could be 99.9% chemically pure, meaning it is free of other sugars or contaminants. However, its isotopic purity might only be 95%, indicating that 5% of the glucose molecules are the unlabeled [¹²C₆]-Glucose.
Part 2: The Analytical Toolkit: Orthogonal Methods for Unambiguous Confirmation
The selection of an analytical technique is dictated by the fundamental differences between chemical and isotopic impurities. Chemical impurities are distinct molecules with different physicochemical properties, while isotopic variants (isotopologues) of the target compound are chemically identical but differ in mass.[7]
Confirming Chemical Purity
The primary goal here is to separate the target compound from any other chemical entities.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power for a wide range of compounds.[3][9]
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[10] By virtue of their different chemical structures, impurities will interact with the stationary phase differently than the main compound, resulting in different retention times. A UV detector is commonly used to quantify the relative amounts of each separated component. For a compound to be considered chemically pure, a single major peak should be observed, with any impurity peaks falling below specified thresholds.[9] The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) often require a purity of greater than 98% or 98.5% for pharmaceutical-grade substances.[4]
Other techniques used to assess chemical purity include:
Gas Chromatography (GC) for volatile compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy, which can identify and quantify impurities based on their unique spectral signatures.[11]
Melting point analysis, where a narrow melting range indicates high purity.[11]
Table 1: Comparison of Key Techniques for Chemical Purity Analysis
Technique
Principle
Strengths
Limitations
HPLC
Differential partitioning between mobile and stationary phases
High resolution, quantitative, widely applicable
May require method development, not suitable for all compounds
GC-MS
Separation by volatility, detection by mass
Excellent for volatile impurities and residual solvents, high sensitivity
Requires volatile and thermally stable analytes
NMR
Nuclear spin properties in a magnetic field
Provides structural information, quantitative
Lower sensitivity compared to other methods, complex spectra for mixtures
Confirming Isotopic Purity
Assessing isotopic purity requires a technique that can differentiate between molecules based on their mass. Mass Spectrometry (MS) is the definitive tool for this purpose.[12]
Mass Spectrometry (MS): This technique ionizes molecules and separates them based on their mass-to-charge ratio (m/z).[12] Since isotopically labeled compounds have a higher mass than their unlabeled counterparts, MS can readily distinguish between them. High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve even small mass differences with high accuracy.[13][14][15] The isotopic purity is calculated from the relative intensities of the ion signals corresponding to the labeled and unlabeled species, after correcting for the natural abundance of isotopes.[13][14][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine isotopic purity, particularly for isotopes like ¹³C, ¹⁵N, and ²H (deuterium).[12][17] The presence of an isotope at a specific position in a molecule can lead to predictable changes in the NMR spectrum, such as splitting of signals or the appearance of new signals.[12] The relative integration of these signals allows for the quantification of isotopic enrichment at specific atomic sites.[17][18]
Table 2: Comparison of Key Techniques for Isotopic Purity Analysis
Technique
Principle
Strengths
Limitations
LC-MS/HRMS
Separation by chromatography, detection by mass-to-charge ratio
High sensitivity and specificity, provides molecular weight information
Ionization efficiency can vary, potential for ion suppression
To ensure the comprehensive characterization of a labeled compound, a sequential and self-validating workflow is essential. This approach minimizes the risk of overlooking critical purity issues.
Diagram 1: Integrated Workflow for Purity Confirmation
Caption: Integrated workflow for sequential chemical and isotopic purity analysis.
Experimental Protocol: A Step-by-Step Guide
Objective: To determine the chemical and isotopic purity of a hypothetical ¹³C-labeled drug candidate, "Drug-X-¹³C₆".
Phase 1: Chemical Purity by HPLC-UV
Standard and Sample Preparation:
Accurately weigh and dissolve a reference standard of unlabeled Drug-X in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration.
Similarly, prepare a sample solution of Drug-X-¹³C₆ at approximately the same concentration.
HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at the wavelength of maximum absorbance for Drug-X.
Analysis:
Inject the reference standard to determine the retention time of Drug-X.
Inject the Drug-X-¹³C₆ sample.
Integrate all peaks in the chromatogram.
Calculation:
Chemical Purity (%) = (Area of Drug-X-¹³C₆ peak / Total area of all peaks) x 100.
The acceptance criterion is typically ≥ 98.5%.
Phase 2: Isotopic Purity by LC-MS/HRMS
Sample Preparation:
Dilute the Drug-X-¹³C₆ sample from Phase 1 to a concentration suitable for MS analysis (e.g., 1 µg/mL).
LC-MS/HRMS Method:
Use the same LC method as in Phase 1 to ensure separation from any potential co-eluting impurities.
Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF).
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
Scan Range: A narrow range around the expected m/z values for unlabeled Drug-X and Drug-X-¹³C₆.
Analysis:
Acquire the mass spectrum of the eluting peak corresponding to Drug-X-¹³C₆.
Identify the monoisotopic peaks for the unlabeled [M+H]⁺ and the fully labeled [M+6+H]⁺ ions.
Calculation:
Correct the observed peak intensities for the natural isotopic abundance of all elements in the molecule.[16]
Isotopic Purity (%) = (Corrected Intensity of Labeled Ion / (Corrected Intensity of Labeled Ion + Corrected Intensity of Unlabeled Ion)) x 100.
The acceptance criterion is often ≥ 95%, but this can be study-dependent.[5]
Part 4: Causality and Trustworthiness in Purity Assessment
The trustworthiness of a labeled compound relies on a self-validating system of analysis. The choice to perform chemical purity analysis before isotopic purity assessment is a critical aspect of this system.
Diagram 2: Logic of Analytical Technique Selection
A Guide to the Safe and Compliant Disposal of 1,12-Dodecane-D24-diol for Researchers
This guide provides comprehensive, step-by-step procedures for the proper disposal of 1,12-Dodecane-D24-diol, a deuterated long-chain diol commonly utilized in research and development. Adherence to these protocols is es...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, step-by-step procedures for the proper disposal of 1,12-Dodecane-D24-diol, a deuterated long-chain diol commonly utilized in research and development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly.
Understanding the Waste Profile of 1,12-Dodecane-D24-diol
1,12-Dodecane-D24-diol is the deuterated form of 1,12-Dodecanediol. While the non-deuterated form is not classified as a hazardous substance under the US OSHA Hazard Communication Standard[1], it is crucial to recognize that responsible chemical management extends beyond formal hazard classifications. The low toxicity profile of 1,12-Dodecanediol makes it a valuable component in various applications, from personal care products to high-performance polymers[2]. However, its insolubility in water and the general principle of minimizing chemical release into the environment necessitate a formal disposal protocol[3][4].
The deuteration of this molecule, where hydrogen atoms are replaced by deuterium, is unlikely to alter its fundamental chemical hazards. Such isotopic labeling is typically employed for tracer studies or as an internal standard in quantitative analysis[5]. From a disposal perspective, small quantities of the deuterated form should be handled with the same prudence as the non-deuterated parent compound.
Core Principles of Disposal
The disposal of 1,12-Dodecane-D24-diol is governed by two primary principles:
Avoidance of Environmental Release : Due to its low water solubility, this compound should not be disposed of down the drain[3][4][6][7]. Improper disposal could lead to persistence in aquatic environments.
Segregation and Professional Disposal : As a matter of best practice and in alignment with general laboratory chemical waste guidelines, 1,12-Dodecane-D24-diol waste should be collected, properly labeled, and disposed of through a licensed hazardous waste contractor[8][9].
This protocol outlines the necessary steps for the safe handling and disposal of 1,12-Dodecane-D24-diol from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE):
Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses or goggles, gloves, and a lab coat[8][10].
2. Waste Collection at the Source:
Solid Waste: Collect any solid 1,12-Dodecane-D24-diol waste, including contaminated consumables (e.g., weighing paper, pipette tips), by sweeping or carefully transferring it into a designated waste container[3][4][8]. Avoid generating dust[3][4][8].
Solutions: If the compound is in a solvent, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
3. Waste Container Selection and Labeling:
Use a chemically resistant, sealable container for waste accumulation.
The container must be clearly labeled with the full chemical name: "1,12-Dodecane-D24-diol" and the appropriate hazard warnings (while not officially classified as hazardous, it is prudent to handle all chemical waste with care).
4. Storage in a Satellite Accumulation Area (SAA):
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory[6].
The SAA should be a designated benchtop, fume hood, or cabinet used for the temporary storage of hazardous waste[6].
Ensure the container is kept closed except when adding waste[6].
5. Arranging for Disposal:
Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[8][9].
Do not dispose of 1,12-Dodecane-D24-diol in the regular trash or down the sink[3][7][11].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 1,12-Dodecane-D24-diol.
Caption: Decision workflow for the proper disposal of 1,12-Dodecane-D24-diol.
References
Acros Organics. (2024). SAFETY DATA SHEET: 1,12-Dodecanediol.
TCI Chemicals. (2024). SAFETY DATA SHEET.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Dodecanethiol.
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Dodecane.
Watson International. (2019). Safety Data Sheet: 1,12-Dodecanediol.
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Fisher Scientific. (2025). SAFETY DATA SHEET: 1,12-Dodecanediol, 99%.
PubChem. (n.d.). 1,12-Dodecanediol. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
Personal protective equipment for handling 1,12-Dodecane-D24-diol
Part 1: Strategic Safety & Operational Overview 1,12-Dodecane-D24-diol is a highly specialized, stable isotope-labeled internal standard used primarily in metabolic profiling, mass spectrometry (LC-MS/GC-MS), and mechani...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Safety & Operational Overview
1,12-Dodecane-D24-diol is a highly specialized, stable isotope-labeled internal standard used primarily in metabolic profiling, mass spectrometry (LC-MS/GC-MS), and mechanistic studies. While its chemical toxicity profile mimics its non-deuterated analog (1,12-dodecanediol)—generally classified as a low-to-moderate irritant —the operational risks are distinct.
The "Dual-Protection" Directive:
As researchers, we often focus solely on protecting the operator from the chemical. However, with high-value deuterated standards, we must equally prioritize protecting the chemical from the environment.
Operator Safety: Prevention of inhalation of fine particulates and dermal contact (irritation risk).
Data Integrity: Prevention of isotopic dilution and hygroscopic interference . Although the deuterium is located on the carbon backbone (
), the terminal hydroxyl groups (-OH) are susceptible to hydrogen bonding with atmospheric moisture, which introduces mass errors in gravimetric analysis and interfering signals in NMR spectroscopy.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for trace-level quantitative accuracy .
Protection Zone
Recommended Equipment
Technical Rationale & Selection Logic
Hand Protection
Nitrile Gloves (0.11 mm / 4 mil) (Grade: Powder-Free, Medical Exam or Lab Grade)
Permeation vs. Dexterity: Long-chain diols have low skin permeation rates compared to small organic solvents. Standard nitrile offers >480 min breakthrough time. Protocol: Change gloves immediately if they touch the outer surface of solvent containers to prevent transferring plasticizers (phthalates) to your high-sensitivity MS samples.
Eye Protection
Safety Glasses with Side Shields (Standard: ANSI Z87.1 / EN 166)
Solid State Hazard: The primary risk is solid dust generation during spatula transfer. Goggles are only necessary if dissolving in large volumes of splash-prone solvents (e.g., derivatization reagents).
Respiratory
Fume Hood (Primary) or N95 Respirator (Secondary)
Inhalation Control: Use a certified chemical fume hood for all weighing operations. If weighing on an open bench is unavoidable, an N95 mask prevents inhalation of fine crystalline dust, which can cause respiratory tract irritation.
Body Defense
Cotton Lab Coat (High-Neck)
Static Control: Synthetic lab coats can generate static electricity, causing the lightweight deuterated powder to "jump" or disperse during weighing. Cotton minimizes static charge.
Part 3: Operational Handling Protocol
Phase 1: Preparation & Weighing (The Critical Zone)
Objective: Transfer exact mass without isotopic contamination or static loss.
Environmental Control:
Equilibrate the vial to room temperature before opening to prevent condensation.
Static Elimination: Use an ionizing anti-static gun or a polonium strip near the balance. Deuterated solids are often dry and prone to static cling, leading to mass loss.
Transfer Mechanism:
Do NOT use plastic spatulas (risk of leaching plasticizers into MS samples). Use stainless steel or glass tools.
Weighing Vessel: Use aluminum weighing boats or glass weighing funnels. Avoid weighing paper if high humidity is present, as it can absorb moisture and transfer it to the hygroscopic diol.
Phase 2: Solvation & Derivatization
Objective: Complete dissolution for instrumental analysis.
Note: For NMR, use DMSO-d6 or CDCl3 to prevent solvent peaks from obscuring the diol signals.
Dissolution Protocol:
Add solvent slowly down the sides of the vessel to wash down any adherent powder.
Sonication: If the solid resists dissolution (common with long-chain crystalline diols), sonicate for 5–10 minutes at ambient temperature. Avoid heating above 40°C to prevent potential degradation or solvent evaporation that alters concentration.
Part 4: Emergency Response & Disposal Logic
Spill Response:
Solid Spill: Do not sweep vigorously (generates dust). Cover with a damp paper towel (water or ethanol-dampened) to bind the powder, then wipe up.
Solution Spill: Absorb with inert material (vermiculite or sand).
Decontamination: Wash the surface with 70% Ethanol followed by water.
Waste Disposal Classification:
Waste Code: Generally classified as Non-Hazardous Organic Waste (unless mixed with hazardous solvents).
Aquatic Note: 1,12-Dodecanediol is classified as Aquatic Chronic 3 (H412) .[1] Strictly prohibited:[2][3] Do not dispose of down the sink or into surface water drains.
Container: Collect in "Solid Organic Waste" or "Non-Halogenated Solvent Waste" depending on state.
Part 5: Workflow Visualization
The following diagram illustrates the "Integrity Loop"—a workflow designed to protect both the scientist and the data quality.
Caption: Operational workflow emphasizing the critical control points for static management and sample integrity during the handling of deuterated standards.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 79758, 1,12-Dodecanediol. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023). C&L Inventory: 1,12-Dodecanediol - Hazard Class & Category Code(s). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]